ASN02563583
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H24N4O3S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylpropanamide |
InChI |
InChI=1S/C25H24N4O3S/c1-17(24(30)26-18-9-5-4-6-10-18)33-25-28-27-23(21-11-7-8-12-22(21)32-3)29(25)19-13-15-20(31-2)16-14-19/h4-17H,1-3H3,(H,26,30) |
InChI Key |
KGGHSILNBGUJEN-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=CC=C4OC |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=CC=C4OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ASN02563583; ASN 02563583; ASN-02563583. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of ASN02563583
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN02563583, also known as Asinex 1, is a potent and selective small molecule agonist for the G protein-coupled receptor 17 (GPR17). This receptor has emerged as a significant therapeutic target, particularly in the context of neurological diseases, due to its role in oligodendrocyte maturation and its response to injury and inflammation in the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with GPR17 and the subsequent downstream signaling cascades. The information is presented to aid researchers and drug development professionals in their understanding and investigation of this compound and its therapeutic potential.
Core Mechanism of Action: GPR17 Agonism
The primary mechanism of action of this compound is its function as a direct agonist of the GPR17 receptor. GPR17 is a dualistic receptor, responding to both purinergic nucleotides and cysteinyl leukotrienes. This compound mimics the action of endogenous ligands, binding to and activating the receptor, thereby initiating a cascade of intracellular signaling events.
Quantitative Potency Data
The potency of this compound has been determined through functional assays, demonstrating its high affinity and efficacy at the GPR17 receptor.
| Parameter | Value | Assay | Reference |
| IC50 | 0.64 nM | [³⁵S]GTPγS binding assay | [1][2] |
| pEC50 | 10.0 | Functional Assay | |
| EC50 | 0.1 nM | Functional Assay |
Signaling Pathways
Upon activation by this compound, GPR17 couples to inhibitory G proteins, primarily Gαi/o, and to a lesser extent, Gαq. This dual coupling leads to the modulation of two key second messenger systems: cyclic adenosine monophosphate (cAMP) and intracellular calcium (Ca²⁺).
Gαi/o-Mediated Inhibition of Adenylyl Cyclase
The predominant signaling pathway activated by GPR17 is the Gαi/o pathway.
-
Activation: Binding of this compound to GPR17 induces a conformational change in the receptor.
-
G Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α subunit of the heterotrimeric Gαi/o protein.
-
Downstream Effect: The GTP-bound Gαi/o subunit dissociates from the βγ subunits and inhibits the activity of adenylyl cyclase (AC).
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
PKA and CREB Modulation: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). This, in turn, reduces the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor involved in the expression of genes related to oligodendrocyte differentiation and survival.
This pathway is central to GPR17's role as a negative regulator of oligodendrocyte maturation.
Gαq-Mediated Calcium Mobilization
GPR17 activation can also lead to the mobilization of intracellular calcium via coupling to Gαq proteins.
-
G Protein Activation: Upon this compound binding, GPR17 activates Gαq.
-
PLC Activation: The activated Gαq stimulates phospholipase C (PLC).
-
IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.
This increase in intracellular calcium can influence a variety of cellular processes, including enzyme activation and gene transcription.
Interaction with Chemokine Receptors
GPR17 is known to form functional heterodimers with the chemokine receptors CXCR2 and CXCR4. The activation state of GPR17, including stimulation by agonists like this compound, can modulate the formation and signaling of these receptor complexes. This cross-talk is significant in the context of neuroinflammation, where chemokines and their receptors play a crucial role. Studies have shown that the GPR17 agonist Asinex 1 (this compound) can influence the desensitization of GPR17 in cells co-expressing CXCR2 or CXCR4, highlighting a complex regulatory interplay between these receptors.[3]
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the mechanism of action of this compound.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a GPCR.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing human GPR17 (e.g., 1321N1 astrocytoma cells). Homogenize cells in a buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet with an appropriate buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Incubation: Incubate the cell membranes with increasing concentrations of this compound, a fixed concentration of [³⁵S]GTPγS, and GDP in an assay buffer.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Detection: Quantify the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC50 and maximal stimulation (Emax).
cAMP Measurement Assay
This assay quantifies the change in intracellular cAMP levels following GPR17 activation.
Methodology:
-
Cell Culture: Culture GPR17-expressing cells to an appropriate density.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Treat the cells with forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels) and varying concentrations of this compound.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Measure cAMP levels using a competitive binding assay, such as a radioligand binding assay with a labeled cAMP analog or a fluorescence/luminescence-based immunoassay (e.g., HTRF, AlphaScreen).
-
Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP levels at each concentration of this compound to determine the IC50.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium upon GPR17 activation.
Methodology:
-
Cell Loading: Load GPR17-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Stimulation: Add varying concentrations of this compound to the cells.
-
Detection: Monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound and plot the dose-response curve to calculate the EC50.
Co-immunoprecipitation (Co-IP) for Receptor Heterodimerization
This technique is used to investigate the physical interaction between GPR17 and other receptors like CXCR2 and CXCR4.
Methodology:
-
Cell Transfection: Co-transfect cells with epitope-tagged versions of GPR17 (e.g., HA-tag) and the receptor of interest (e.g., FLAG-tag).
-
Treatment: Treat the cells with this compound or other relevant ligands.
-
Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one of the epitope tags (e.g., anti-FLAG antibody) coupled to beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Perform a Western blot using an antibody against the other epitope tag (e.g., anti-HA antibody) to detect the co-precipitated receptor.
Conclusion
This compound is a powerful research tool and a potential therapeutic candidate due to its potent and selective agonism of the GPR17 receptor. Its mechanism of action, centered around the activation of Gαi/o and Gαq signaling pathways, leads to significant downstream effects on intracellular cAMP and calcium levels. These signaling events are intricately linked to the regulation of key physiological processes, particularly the differentiation of oligodendrocytes. Furthermore, the ability of this compound to modulate the function of GPR17 within heterodimeric receptor complexes adds another layer of complexity and therapeutic potential, especially in the context of neuroinflammatory conditions. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the multifaceted role of GPR17 in health and disease.
References
ASN02563583: A Potent GPR17 Agonist for Probing Oligodendrocyte Biology and Myelination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ASN02563583, a potent agonist of the G protein-coupled receptor 17 (GPR17). GPR17 is a key regulator of oligodendrocyte differentiation and myelination, making it a promising therapeutic target for demyelinating diseases such as multiple sclerosis. This document details the pharmacological properties of this compound, its mechanism of action through the GPR17 signaling pathway, and detailed protocols for key experiments to characterize its activity.
Core Concepts: GPR17 and its Role in Myelination
GPR17 is a G protein-coupled receptor that acts as a negative regulator of oligodendrocyte differentiation.[1] Its expression is temporally regulated during the maturation of oligodendrocyte precursor cells (OPCs) into myelin-producing oligodendrocytes.[2] Activation of GPR17 arrests OPCs at an immature stage, thereby inhibiting myelination.[3] Consequently, molecules that modulate GPR17 activity are valuable tools for studying the intricate process of myelination and for the development of novel therapeutic strategies for neurodegenerative disorders.
This compound: A Potent GPR17 Agonist
This compound has been identified as a potent agonist of GPR17. Its activity has been characterized in various in vitro assays, demonstrating its utility as a chemical probe to investigate GPR17 function.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound's activity at GPR17.
| Parameter | Value | Assay | Reference |
| pEC50 | 10.0 | [³⁵S]GTPγS Binding Assay | [3] |
| EC50 | 0.1 nM | Calculated from pEC50 | |
| IC50 | 0.64 nM | [³⁵S]GTPγS Binding Assay | [4] |
Note: The IC50 value from the [³⁵S]GTPγS binding assay is functionally equivalent to an EC50 value in this context, as it represents the concentration at which 50% of the maximal stimulation of GTPγS binding is achieved.
GPR17 Signaling Pathway
GPR17 primarily couples to the Gαi/o subunit of heterotrimeric G proteins. Agonist binding, such as by this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA) and subsequently affects the phosphorylation state of the cAMP response element-binding protein (CREB). CREB is a transcription factor that regulates the expression of genes involved in oligodendrocyte differentiation, including the inhibitor of differentiation (Id) proteins, ID2 and ID4.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound as a GPR17 agonist.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a GPCR.
Materials:
-
Membranes from cells expressing GPR17 (e.g., CHO-K1 or HEK293 cells)
-
This compound
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
GTPγS (non-radioactive)
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing GPR17 using standard cell fractionation techniques. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following components in order:
-
50 µL of Assay Buffer
-
25 µL of varying concentrations of this compound (or vehicle for basal binding, or a saturating concentration of non-radioactive GTPγS for non-specific binding).
-
25 µL of cell membranes (typically 5-20 µg of protein).
-
-
Initiate Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
cAMP Functional Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o activation.
Materials:
-
Cells expressing GPR17 (e.g., CHO-K1 or HEK293 cells)
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits)
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Culture: Plate GPR17-expressing cells in a 96-well plate and grow to confluence.
-
Pre-treatment: On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C.
-
Agonist Treatment: Add varying concentrations of this compound to the wells and incubate for 15 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase. Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
Oligodendrocyte Differentiation Assay
This assay assesses the effect of GPR17 activation on the differentiation of OPCs by measuring the expression of the mature oligodendrocyte marker, Myelin Basic Protein (MBP).
Materials:
-
Primary rat or mouse oligodendrocyte precursor cells (OPCs)
-
OPC proliferation medium (e.g., DMEM/F12 supplemented with PDGF-AA and FGF-2)
-
OPC differentiation medium (e.g., DMEM/F12 supplemented with T3)
-
This compound
-
Primary antibody: anti-Myelin Basic Protein (MBP)
-
Secondary antibody: fluorescently-conjugated anti-species IgG
-
DAPI (for nuclear staining)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Fluorescence microscope
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, etc.)
Procedure (Immunocytochemistry):
-
Cell Culture: Plate primary OPCs on poly-D-lysine coated coverslips in proliferation medium.
-
Differentiation Induction: After 24-48 hours, switch to differentiation medium to induce differentiation.
-
Treatment: Treat the differentiating OPCs with varying concentrations of this compound or vehicle control for 3-5 days.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block non-specific binding with blocking solution for 1 hour. Incubate with the primary anti-MBP antibody overnight at 4°C. Wash and then incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature.
-
Imaging and Quantification: Mount the coverslips and acquire images using a fluorescence microscope. Quantify the percentage of MBP-positive cells or the intensity of MBP staining per cell.
Procedure (Western Blot):
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer and determine the protein concentration.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary anti-MBP antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensity for MBP and normalize to a loading control (e.g., GAPDH or β-actin).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing a novel GPR17 agonist like this compound.
Conclusion
This compound is a valuable pharmacological tool for the study of GPR17 biology. Its high potency and defined mechanism of action make it an ideal probe for investigating the role of GPR17 in oligodendrocyte differentiation and myelination. The experimental protocols provided in this guide offer a robust framework for researchers to further characterize this compound and other novel GPR17 modulators, ultimately contributing to the development of new therapies for demyelinating diseases. Further studies are warranted to determine the in vivo efficacy and selectivity profile of this compound.
References
- 1. Isolation and Culture of Oligodendrocyte Precursor Cells from Prenatal and Postnatal Rodent Brain | Springer Nature Experiments [experiments.springernature.com]
- 2. Regional analysis of myelin basic protein across postnatal brain development of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. Phenotypic Changes, Signaling Pathway, and Functional Correlates of GPR17-expressing Neural Precursor Cells during Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of ASN02563583, a Potent GPR17 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASN02563583 is a potent and selective agonist of the G protein-coupled receptor 17 (GPR17), a key regulator of cellular processes in the central nervous system. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its quantitative biological activity. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and the methodologies employed in its evaluation.
Introduction
G protein-coupled receptor 17 (GPR17) has emerged as a promising therapeutic target for a range of neurological disorders. Its activation is implicated in crucial physiological processes, making the development of selective agonists a significant area of research. This compound has been identified as a potent GPR17 agonist, demonstrating high affinity and activity in functional assays. This document serves as a technical resource for researchers engaged in the study of GPR17 and the development of related therapeutic agents.
Discovery of this compound
The discovery of this compound likely originated from high-throughput screening (HTS) campaigns aimed at identifying novel modulators of GPR17. Such campaigns typically involve screening large chemical libraries against cells expressing the target receptor.
High-Throughput Screening (HTS)
HTS assays are crucial for identifying initial "hit" compounds. For GPR17, a common HTS method is the β-arrestin recruitment assay . This assay measures the interaction of β-arrestin with the activated receptor, a key event in G protein-coupled receptor (GPCR) signaling and desensitization.
A logical workflow for the discovery of a GPR17 agonist like this compound is depicted below:
Synthesis of this compound
This compound, with the chemical name 2-({4-[(E)-(4-chlorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}amino)thiazole-4-carboxylic acid, can be synthesized through a multi-step process. The synthesis likely involves the formation of a pyrazolone intermediate followed by coupling with a thiazole moiety. The detailed synthetic protocol is often proprietary and found in patent literature, such as US Patent US20140148472A1.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-({4-[(E)-(4-chlorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}amino)thiazole-4-carboxylic acid |
| Molecular Formula | C₂₅H₂₄N₄O₃S |
| Molecular Weight | 460.55 g/mol |
| CAS Number | 483283-39-2 |
Biological Characterization
The biological activity of this compound is primarily characterized by its potent agonism at the GPR17 receptor. This is quantified using in vitro functional assays.
Quantitative Data
| Assay | Parameter | Value |
| [³⁵S]GTPγS Binding Assay | IC₅₀ | 0.64 nM |
GPR17 Signaling Pathway
Upon activation by an agonist such as this compound, GPR17 initiates downstream signaling cascades. A primary pathway involves the coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. It is a direct measure of G protein activation.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing human GPR17.
-
Homogenize cells in a buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4).
-
Centrifuge at 48,000 x g for 15 minutes at 4°C.
-
Wash the resulting pellet in a wash buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4).
-
Add varying concentrations of this compound.
-
Add cell membranes (typically 10-20 µg of protein per well).
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS).
-
Plot the specific binding as a function of the logarithm of the agonist concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
β-Arrestin Recruitment Assay (PathHunter® Assay)
This is a cell-based assay that measures the recruitment of β-arrestin to the activated GPCR.
Protocol:
-
Cell Culture:
-
Use a commercially available cell line engineered to co-express GPR17 fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Culture the cells in the recommended medium to ~80-90% confluency.
-
-
Assay Procedure:
-
Plate the cells in a 384-well white, solid-bottom assay plate and incubate overnight.
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the compound dilutions to the cells and incubate for 90 minutes at 37°C.
-
Add the PathHunter® detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the response of a known GPR17 agonist or a maximal stimulation control.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value from the resulting dose-response curve.
-
Conclusion
This compound is a valuable pharmacological tool for studying the function and therapeutic potential of GPR17. Its high potency and selectivity make it an ideal probe for elucidating the role of this receptor in health and disease. The detailed synthetic and experimental protocols provided in this guide are intended to support further research and drug development efforts targeting the GPR17 receptor.
ASN02563583: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation of ASN02563583, a modulator of the G protein-coupled receptor 17 (GPR17). This document summarizes key quantitative data, details experimental protocols for target validation, and illustrates the associated signaling pathways and experimental workflows.
Target Identification
This compound has been identified as a potent modulator of the G protein-coupled receptor 17 (GPR17). GPR17 is a transmembrane glycoprotein involved in immunological and inflammatory pathways and is considered a promising therapeutic target for neurological diseases.
Quantitative Data Summary
The activity of this compound has been characterized using various in vitro assays. The following table summarizes the available quantitative data.
| Assay Type | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding Assay | IC₅₀ | 0.64 nM | [1] |
Note: Further quantitative data from assays such as β-arrestin recruitment and calcium mobilization for this compound are not publicly available at this time. The table will be updated as more information becomes available.
Signaling Pathways
GPR17 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This initiates a signaling cascade that can influence various cellular processes. The pathway below illustrates the key signaling events following GPR17 activation.
Experimental Workflows
The identification and validation of GPR17 modulators like this compound typically follow a multi-step experimental workflow, starting from high-throughput screening to in-depth functional characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of GPR17 modulators are provided below.
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon GPCR activation.
Materials:
-
Membrane preparation from cells expressing GPR17
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GTPγS (unlabeled)
-
GDP
-
This compound or other test compounds
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Thaw the GPR17-expressing cell membranes on ice.
-
Prepare the assay buffer containing GDP (final concentration 10 µM).
-
In a 96-well plate, add 50 µL of assay buffer, 20 µL of various concentrations of the test compound (this compound), and 10 µL of the membrane preparation (5-20 µg of protein).
-
Initiate the binding reaction by adding 20 µL of [³⁵S]GTPγS (final concentration 0.1 nM).
-
For non-specific binding determination, add 10 µM unlabeled GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with 5 mL of scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine IC₅₀ or EC₅₀ values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
Materials:
-
Cells co-expressing GPR17 and a β-arrestin fusion protein (e.g., β-arrestin-GFP)
-
This compound or other test compounds
-
Assay medium (e.g., Opti-MEM)
-
Hoechst 33342 (for nuclear staining)
-
High-content imaging system
Procedure:
-
Seed the cells in a 96- or 384-well plate and allow them to attach overnight.
-
Replace the culture medium with assay medium.
-
Add various concentrations of the test compound (this compound) to the wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add Hoechst 33342 to stain the cell nuclei.
-
Acquire images using a high-content imaging system, capturing both the GFP (β-arrestin) and DAPI (nucleus) channels.
-
Analyze the images to quantify the translocation of β-arrestin from the cytoplasm to the plasma membrane or intracellular vesicles.
-
Plot the dose-response curve and calculate the EC₅₀ value.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon GPCR activation, typically for Gq-coupled receptors. While GPR17 is primarily Gi/o-coupled, it can also exhibit some Gq coupling.
Materials:
-
Cells expressing GPR17
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
This compound or other test compounds
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent plate reader with kinetic reading capabilities
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescent plate reader and measure the baseline fluorescence.
-
Add various concentrations of the test compound (this compound) to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
-
Analyze the data by calculating the change in fluorescence (peak fluorescence - baseline fluorescence) and plot the dose-response curve to determine the EC₅₀ value.
References
An In-depth Technical Guide to the Signaling Pathway of ASN02563583
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN02563583 is a potent and selective modulator of the G protein-coupled receptor 17 (GPR17).[1][2] This receptor has emerged as a significant therapeutic target in a variety of neurological and inflammatory conditions. GPR17 is notably involved in the regulation of myelination, a critical process for proper neuronal function, and its dysregulation has been implicated in demyelinating diseases such as multiple sclerosis.[3] this compound, identified as a GPR17 agonist, offers a valuable tool for elucidating the intricate signaling pathways governed by this receptor and for exploring its therapeutic potential. This technical guide provides a comprehensive analysis of the this compound signaling pathway, including quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.
Core Signaling Pathway of this compound
As an agonist of GPR17, this compound initiates a signaling cascade primarily through the Gαi/o subunit of the heterotrimeric G protein complex. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB). In the context of oligodendrocyte precursor cells (OPCs), this signaling pathway plays a crucial role in regulating their differentiation and the process of myelination.
Beyond the canonical Gαi/o pathway, evidence suggests that GPR17 can also couple to the Gαq subunit, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels. Furthermore, GPR17 has been shown to form functional heterodimers with other receptors, such as the chemokine receptors CXCR2 and CXCR4, which can modulate its signaling output.[3]
Quantitative Data for this compound
The following table summarizes the key quantitative metrics for this compound's activity at the GPR17 receptor.
| Parameter | Value | Assay | Reference |
| IC50 | 0.64 nM | [35S]GTPγS binding assay | [1] |
| pEC50 | 10.0 | Functional Assay |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of GPR17 agonists like this compound are provided below.
[35S]GTPγS Binding Assay
This assay is a functional membrane-based assay that measures the activation of G protein-coupled receptors. The binding of an agonist to a Gαi/o-coupled receptor stimulates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.
Workflow:
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing human GPR17 (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following components in order: assay buffer, GDP (typically 10-30 µM), cell membranes (10-20 µg of protein), varying concentrations of this compound, and [35S]GTPγS (0.1-0.5 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Intracellular cAMP Accumulation Assay
This assay measures the ability of a GPR17 agonist to inhibit the production of intracellular cAMP. Since GPR17 is coupled to Gαi/o, its activation will lead to a decrease in cAMP levels, which can be measured in the presence of an adenylyl cyclase activator like forskolin.
Workflow:
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture cells expressing GPR17 in a suitable medium.
-
Seed the cells into a 96- or 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add forskolin (typically 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for an additional 15-30 minutes at 37°C.
-
Terminate the reaction and lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.
-
-
cAMP Detection:
-
Quantify the intracellular cAMP levels using a commercially available kit based on technologies such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or bioluminescent reporters.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of GPR17 signaling. Its agonistic activity, primarily mediated through the Gαi/o pathway, leads to the inhibition of the cAMP/PKA/CREB axis, a key regulatory mechanism in oligodendrocyte biology. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the GPR17 receptor in various disease contexts. The continued investigation of compounds like this compound will undoubtedly contribute to a deeper understanding of GPR17's role in health and disease and may pave the way for novel therapeutic interventions.
References
ASN02563583: An In-Depth Technical Guide for the Study of the G Protein-Coupled Receptor GPR17
This technical guide provides a comprehensive overview of ASN02563583, a potent agonist for the G protein-coupled receptor 17 (GPR17). This document is intended for researchers, scientists, and drug development professionals interested in utilizing this small molecule for the investigation of GPR17 signaling and function, particularly in the context of neurological diseases and oligodendrocyte biology.
Introduction to GPR17
G protein-coupled receptors (GPCRs) are the largest family of transmembrane receptors, playing a pivotal role in cellular signaling and representing a major target class for approved drugs.[1] GPR17 is a P2Y-like receptor that is phylogenetically related to both purinergic and cysteinyl leukotriene (CysLT) receptors.[2] It is recognized as a key regulator of oligodendrocyte differentiation, acting as a molecular timer that influences the maturation of these myelin-producing cells in the central nervous system.[3][4] Dysregulation of GPR17 expression has been implicated in various neurological conditions, including demyelinating diseases.[5]
This compound: A Potent GPR17 Agonist
This compound is a small molecule that has been identified as a potent and selective agonist of GPR17. Its ability to activate the receptor makes it a valuable tool for elucidating the downstream signaling pathways and cellular functions mediated by GPR17.
Quantitative Data
The following table summarizes the reported in vitro potency of this compound for the GPR17 receptor. It is important to note the distinction between IC50 and EC50 values. The IC50 represents the concentration of a compound that inhibits a specific response by 50%, while the EC50 is the concentration that produces 50% of the maximal possible response. The differing values reported below may reflect different assay conditions or the measurement of distinct functional readouts (e.g., inhibition of basal signaling versus stimulation of agonist-induced signaling).
| Parameter | Value | Assay | Source |
| IC50 | 0.64 nM | [³⁵S]GTPγS binding assay | |
| pEC50 | 10.0 | Not specified | |
| EC50 | 0.1 nM | Calculated from pEC50 |
GPR17 Signaling Pathways
GPR17 is known to couple to multiple G protein subtypes, primarily Gαi/o and Gαq, leading to the modulation of distinct downstream signaling cascades.
Gαi/o-Mediated Signaling
The predominant signaling pathway activated by GPR17 is mediated by the Gαi/o family of G proteins. Activation of this pathway by an agonist such as this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently modulates the activity of downstream effectors, including Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).
Gαq-Mediated Signaling
There is also evidence suggesting that GPR17 can couple to Gαq proteins. Activation of this pathway would lead to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
References
- 1. GPCR-G protein selectivity revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Role of ASN02563583 in Oligodendrocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oligodendrocyte differentiation is a critical process for myelination and remyelination in the central nervous system (CNS). Dysregulation of this process is implicated in various demyelinating diseases. The G protein-coupled receptor 17 (GPR17) has been identified as a key negative regulator of oligodendrocyte maturation. ASN02563583 is a potent modulator of GPR17, and as such, represents a significant tool for investigating the intricacies of oligodendrocyte biology and a potential therapeutic target for promoting myelin repair. This technical guide provides a comprehensive overview of the role of GPR17 in oligodendrocyte differentiation, the inferred function of this compound, relevant signaling pathways, and detailed experimental protocols for studying its effects.
Introduction: GPR17 as a Negative Regulator of Oligodendrocyte Differentiation
Oligodendrocyte precursor cells (OPCs) are resident progenitor cells in the CNS that differentiate into mature, myelinating oligodendrocytes. This maturation process is tightly regulated by a complex interplay of intrinsic and extrinsic factors. The G protein-coupled receptor 17 (GPR17) has emerged as a critical intrinsic inhibitor of this process.[1][2][3]
GPR17 is expressed in oligodendrocyte lineage cells, with its levels increasing as OPCs transition into a pre-myelinating stage and then markedly decreasing upon terminal differentiation.[3] Sustained expression or activation of GPR17 arrests oligodendrocytes at an immature stage, thereby inhibiting myelination.[2] Conversely, the knockout or antagonism of GPR17 has been shown to accelerate oligodendrocyte maturation and promote myelin formation. This positions GPR17 as a promising target for therapeutic interventions aimed at enhancing remyelination in diseases such as multiple sclerosis.
This compound: A Potent GPR17 Modulator
This compound has been identified as a potent modulator of the GPR17 receptor. While some sources classify it as an agonist, its precise functional effect as an agonist or antagonist in the context of oligodendrocyte differentiation requires direct experimental validation. It exhibits a high affinity for GPR17, with a reported IC50 value of 0.64 nM in [35S]GTPγS binding assays. This high potency makes this compound a valuable research tool for probing the function of GPR17 in oligodendrocyte biology.
Note: As of the date of this document, specific studies detailing the direct effects of this compound on oligodendrocyte differentiation are not publicly available. The information presented herein is based on the established role of its target, GPR17, and data from studies using other GPR17 modulators.
Signaling Pathways Regulated by GPR17 in Oligodendrocytes
GPR17 activation primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has two major downstream consequences that inhibit oligodendrocyte differentiation:
-
PKA-CREB Pathway: Decreased cAMP levels lead to reduced activity of Protein Kinase A (PKA). PKA normally phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of myelin-related genes, including Myelin Basic Protein (MBP). Thus, GPR17 activation ultimately leads to decreased MBP expression.
-
EPAC Pathway: GPR17 activation also diminishes the activity of the Exchange Protein Directly Activated by cAMP (EPAC), which has been identified as another positive regulator of oligodendrocyte maturation.
Another proposed mechanism involves the upregulation and nuclear translocation of Inhibitor of DNA binding proteins 2 and 4 (ID2/4). These proteins are potent inhibitors of oligodendrocyte differentiation that function by sequestering essential transcription factors like Olig1.
Quantitative Data on GPR17 Modulation in Oligodendrocyte Differentiation
The following tables summarize expected quantitative outcomes based on studies of GPR17 modulation. These data are illustrative and direct testing of this compound is required for confirmation.
Table 1: Expected Effect of GPR17 Agonism (e.g., MDL29,951) on Oligodendrocyte Differentiation Markers
| Cell Type | Treatment | Marker | Fold Change vs. Control | Reference |
| Oli-neu cells | 10 µM MDL29,951 (48h) | MBP Protein | Markedly attenuated | |
| Primary rat oligodendrocytes | 30 µM MDL29,951 (48h) | MBP Protein | Overcame T3-induced increase | |
| Primary mouse oligodendrocytes | MDL29,951 | % MBP+ cells | Pronounced loss |
Table 2: Expected Effect of GPR17 Antagonism or Knockout on Oligodendrocyte Differentiation
| Model | Intervention | Outcome | Reference |
| GPR17 knockout mice | Genetic deletion | Early onset of myelination | |
| Primary OPCs | GPR17 antagonist (cangrelor) | Delayed differentiation | |
| OPC cultures | GPR17 knockout | Accelerated OPC maturation |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the role of this compound in oligodendrocyte differentiation.
Oligodendrocyte Precursor Cell (OPC) Culture
-
Isolation: Isolate OPCs from the cortices of P7-P8 rat pups by immunopanning.
-
Plating: Plate purified OPCs on poly-D-lysine-coated plates or coverslips.
-
Proliferation Medium: Culture OPCs in a defined, serum-free medium containing DMEM/F12, N2 supplement, B27 supplement, and growth factors (e.g., PDGF-AA and FGF-2).
-
Differentiation: To induce differentiation, withdraw growth factors and add triiodothyronine (T3).
Immunocytochemistry for Differentiation Markers
-
Fixation: Fix cultured oligodendrocytes with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against oligodendrocyte markers (e.g., anti-MBP, anti-O4, anti-CNPase) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.
-
Mounting and Imaging: Mount coverslips with a DAPI-containing mounting medium and visualize using a fluorescence microscope.
Western Blotting for Myelin Protein Expression
-
Cell Lysis: Lyse cultured oligodendrocytes in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-MBP, anti-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify band intensity and normalize to a loading control (e.g., actin).
References
- 1. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of GPR17, a regulator of oligodendrocyte differentiation and maturation, in Nasu-Hakola disease brains - PMC [pmc.ncbi.nlm.nih.gov]
ASN02563583: A Technical Guide on its Role as a GPR17 Agonist and Implications for Myelination
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ASN02563583 is a potent and selective agonist for the G protein-coupled receptor 17 (GPR17). This receptor is a critical regulator of oligodendrocyte progenitor cell (OPC) differentiation, a fundamental process for both developmental myelination and remyelination in the central nervous system (CNS). Emerging evidence indicates that the timely downregulation of GPR17 signaling is a prerequisite for the terminal maturation of oligodendrocytes and the subsequent formation of myelin sheaths. Persistent activation or overexpression of GPR17, conversely, is associated with an arrest in oligodendrocyte maturation, a pathological hallmark of demyelinating diseases such as multiple sclerosis.
This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action through GPR17 and the downstream signaling pathways that ultimately impact myelination. While specific quantitative in vivo and in vitro data on the effects of this compound on myelination are not publicly available at this time, this document synthesizes the existing knowledge on GPR17 signaling to provide a robust framework for understanding the potential therapeutic implications of modulating this target. Detailed experimental protocols for key assays and visual representations of the underlying molecular pathways are provided to support further research and development in this area.
Introduction to this compound
This compound is a small molecule compound identified as a potent agonist of the GPR17 receptor. Its primary known pharmacological parameter is summarized in the table below.
| Compound | Target | Activity | IC50 | Assay |
| This compound | GPR17 | Agonist | 0.64 nM | [³⁵S]GTPγS binding assay |
Table 1: Pharmacological Profile of this compound.
Given the crucial role of GPR17 in regulating oligodendrocyte maturation, this compound serves as a valuable research tool to probe the intricacies of this receptor's function and its impact on myelination and remyelination processes.
The Role of GPR17 in Myelination
GPR17 is recognized as a key temporal regulator, or "intrinsic timer," of oligodendrocyte differentiation. Its expression is dynamically regulated throughout the oligodendrocyte lineage. GPR17 expression is low in early OPCs, peaks in pre-myelinating oligodendrocytes, and must be downregulated for terminal differentiation into mature, myelin-producing oligodendrocytes to occur.
Sustained expression or activation of GPR17 acts as a negative regulator of oligodendrocyte maturation.[1] This inhibitory effect is a critical consideration in the context of demyelinating diseases, where a failure of OPCs to differentiate and remyelinate damaged axons contributes to progressive neurological disability.
GPR17 Signaling Pathway
This compound, as a GPR17 agonist, is predicted to activate the downstream signaling cascades initiated by this receptor. GPR17 primarily couples to the Gαi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP, in turn, leads to decreased activity of Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB). The inactivation of CREB is a key event, as CREB is known to promote the expression of myelin-related genes, including Myelin Basic Protein (MBP).
Furthermore, sustained GPR17 signaling can induce the nuclear translocation of Inhibitor of DNA binding 2 (ID2). In the nucleus, ID2 can bind to and inhibit the activity of Oligodendrocyte transcription factor 1 (Olig1), a master regulator of oligodendrocyte differentiation and myelination. This inhibition of Olig1 further contributes to the block in oligodendrocyte maturation.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay is a functional measure of G protein-coupled receptor (GPCR) activation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation by an agonist.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound (e.g., this compound) in activating GPR17.
General Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the GPR17 receptor.
-
Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membranes, GDP (to ensure G proteins are in their inactive state), and varying concentrations of the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.
-
Terminate the reaction by rapid filtration through a filter mat, which traps the membranes.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Dry the filter mat and measure the radioactivity bound to the membranes using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Oligodendrocyte Differentiation Assay
This in vitro assay is used to assess the ability of a compound to influence the maturation of OPCs into mature oligodendrocytes.
Objective: To quantify the effect of this compound on the expression of oligodendrocyte maturation markers, such as Myelin Basic Protein (MBP).
General Protocol:
-
OPC Isolation and Culture:
-
Isolate OPCs from the cortices of neonatal rat or mouse pups.
-
Culture the OPCs in a defined proliferation medium containing growth factors such as PDGF-AA and FGF-2 to expand the cell population.
-
-
Differentiation Induction:
-
Plate the expanded OPCs onto a suitable substrate (e.g., poly-D-lysine coated coverslips).
-
To induce differentiation, switch the proliferation medium to a differentiation medium, which lacks the mitogens and may contain factors that promote differentiation, such as triiodothyronine (T3).
-
Treat the cells with varying concentrations of this compound or a vehicle control.
-
-
Immunocytochemistry:
-
After a defined period of differentiation (e.g., 3-5 days), fix the cells with paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate the cells with primary antibodies against oligodendrocyte lineage markers, such as an early marker (e.g., O4) and a late marker of mature oligodendrocytes (e.g., anti-MBP).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
-
Quantification and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of MBP-positive cells and the total number of DAPI-stained nuclei.
-
Express the extent of differentiation as the percentage of MBP-positive cells relative to the total number of cells.
-
Analyze the dose-dependent effect of this compound on oligodendrocyte differentiation.
-
Preclinical and Clinical Status of this compound
As of the latest available information, there are no publicly disclosed preclinical data detailing the in vivo efficacy of this compound in animal models of demyelination or remyelination. Furthermore, a search of clinical trial registries does not indicate that this compound has entered human clinical trials. The compound is likely in the early stages of preclinical research.
Conclusion and Future Directions
This compound is a potent GPR17 agonist that holds potential as a research tool for dissecting the role of this receptor in myelination. The established inhibitory role of sustained GPR17 signaling on oligodendrocyte maturation suggests that GPR17 antagonists, rather than agonists, may represent a more direct therapeutic strategy for promoting remyelination in diseases like multiple sclerosis. However, the complex, temporally regulated nature of GPR17 expression and signaling warrants further investigation. It is conceivable that pulsatile or context-dependent activation of GPR17 could have distinct effects on oligodendrocyte biology.
Future research should focus on elucidating the precise dose-response and temporal effects of this compound on OPC differentiation and myelination in vitro. In vivo studies using animal models of demyelination are crucial to understand the compound's potential impact on remyelination and functional recovery. A thorough characterization of the pharmacokinetic and pharmacodynamic properties of this compound will be essential for its further development as a chemical probe or potential therapeutic agent. The continued exploration of GPR17 modulators, including agonists like this compound, will undoubtedly contribute to a deeper understanding of the complex biology of myelination and may ultimately lead to novel therapeutic strategies for devastating neurological disorders.
References
The Pharmacology of ASN02563583: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of ASN02563583, a potent and selective modulator of the G protein-coupled receptor 17 (GPR17). This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and its Target, GPR17
This compound is a small molecule compound that acts as an agonist for the G protein-coupled receptor 17 (GPR17)[1][2]. GPR17 is a receptor primarily expressed in the central nervous system, particularly on oligodendrocyte precursor cells (OPCs), the cells responsible for myelination[3]. The expression of GPR17 is tightly regulated during oligodendrocyte differentiation, and its activation is believed to play a crucial role in modulating the myelination process[3]. Due to its role in this fundamental neurological process, GPR17 has emerged as a promising therapeutic target for neurological diseases characterized by demyelination, such as multiple sclerosis[3]. This compound, with its high potency, serves as a valuable research tool for elucidating the physiological and pathological roles of GPR17.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the interaction of this compound with its target receptor, GPR17.
| Parameter | Value | Assay | Reference |
| ICâ��â�� | 0.64 nM | [³⁵S]GTPγS binding assay | |
| pEC�� | 10.0 (EC�� 0.109 nM) | Not specified | |
| Table 1: In Vitro Potency of this compound at GPR17 |
Note: A comprehensive selectivity profile of this compound against other GPCRs is not publicly available at this time. One source describes it as having significant selectivity, but quantitative data is not provided.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating the GPR17 receptor. GPR17 is known to couple to multiple G protein subtypes, primarily Gαi/o and Gαq, leading to the modulation of downstream signaling cascades.
Gαi/o-Mediated Signaling
The predominant signaling pathway activated by GPR17 agonists is mediated by the Gαi/o protein. This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently leads to decreased activity of protein kinase A (PKA) and cAMP response element-binding protein (CREB), a transcription factor crucial for oligodendrocyte maturation. By inhibiting this cascade, GPR17 activation acts as a negative regulator of oligodendrocyte differentiation.
Caption: Gαi/o-mediated signaling cascade upon GPR17 activation.
Other Signaling Events
In addition to the Gαi/o pathway, GPR17 activation can also lead to:
-
Gαq activation: This can stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
-
β-arrestin recruitment: Like many GPCRs, GPR17 can recruit β-arrestins upon agonist binding, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.
-
ERK1/2 Phosphorylation: Transient phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) has been observed following GPR17 activation.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the pharmacology of GPR17 agonists like this compound are provided below.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor of interest. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Principle: In the inactive state, G proteins are bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit, leading to G protein activation. [³⁵S]GTPγS is used as a radiolabeled, non-hydrolyzable analog of GTP.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing GPR17 or from primary cells endogenously expressing the receptor.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: In a microplate, combine the cell membranes, varying concentrations of this compound (or other test compounds), and [³⁵S]GTPγS in the assay buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for G protein activation and [³⁵S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration to determine potency (EC₅₀) and efficacy (Emax).
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
EAE is the most commonly used animal model for multiple sclerosis. It is an inflammatory demyelinating disease of the central nervous system induced by immunization with myelin-derived antigens.
Principle: The model mimics the autoimmune pathology of MS, allowing for the in vivo evaluation of therapeutic candidates that may promote remyelination or suppress neuroinflammation.
General Protocol for MOG₃₅₋₅₅-induced EAE in C57BL/6 mice:
-
Animals: Use female C57BL/6 mice, 8-12 weeks old.
-
Immunization (Day 0): Emulsify myelin oligodendrocyte glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Administer a subcutaneous injection of the emulsion.
-
Pertussis Toxin Administration: Administer an intraperitoneal injection of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the CNS.
-
This compound Treatment: Begin treatment with this compound at a predetermined dose and route (e.g., subcutaneous) according to the study design (preventive or therapeutic regimen). A vehicle control group should be included.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).
-
Histological Analysis: At the end of the study, perfuse the animals and collect brain and spinal cord tissues for histological analysis of inflammation (e.g., H&E staining) and demyelination (e.g., Luxol fast blue staining).
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the activated GPCR.
Principle: Various technologies can be used, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET), where the GPCR and β-arrestin are tagged with complementary reporters. Agonist-induced interaction brings the reporters into proximity, generating a measurable signal.
General Protocol (using EFC):
-
Cell Line: Use a stable cell line co-expressing GPR17 fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment.
-
Cell Plating: Plate the cells in a microplate and incubate overnight.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Incubation: Incubate for a sufficient time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Substrate Addition and Signal Detection: Add the enzyme substrate and measure the luminescent or fluorescent signal using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration to determine the EC₅₀ for β-arrestin recruitment.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream event in some GPCR signaling pathways.
Principle: This can be measured using various techniques, including Western blotting or immunoassays like ELISA or TR-FRET.
General Protocol (using TR-FRET):
-
Cell Culture and Stimulation: Culture cells expressing GPR17 in a microplate. Starve the cells of serum and then stimulate with different concentrations of this compound for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Immunoassay: Add a pair of antibodies specific for total ERK1/2 and phosphorylated ERK1/2, labeled with a donor and an acceptor fluorophore, respectively.
-
Signal Detection: In the presence of phosphorylated ERK1/2, the antibodies bind, bringing the fluorophores into close proximity and allowing for Förster resonance energy transfer (FRET). Measure the time-resolved FRET signal.
-
Data Analysis: Calculate the ratio of the phospho-ERK to total ERK signal and plot it against the agonist concentration to determine the EC₅₀ for ERK1/2 phosphorylation.
Conclusion
This compound is a potent GPR17 agonist that serves as a critical tool for investigating the complex pharmacology of its target receptor. Its ability to modulate GPR17 signaling, particularly the Gαi/o pathway, underscores the potential of targeting this receptor for the treatment of demyelinating diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of novel therapeutics targeting the GPR17 receptor. Further studies are warranted to fully elucidate its in vivo efficacy and to establish a comprehensive selectivity and safety profile.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Functional Heterodimerization between the G Protein-Coupled Receptor GPR17 and the Chemokine Receptors 2 and 4: New Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR17 in Glioblastoma: Structure, Ligand Interactions, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: ASN02563583 for the Investigation of GPR17 Signaling via cAMP Measurement
References
- 1. GPR17 - Wikipedia [en.wikipedia.org]
- 2. A GPR17-cAMP-Lactate Signaling Axis in Oligodendrocytes Regulates Whole-Body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic Changes, Signaling Pathway, and Functional Correlates of GPR17-expressing Neural Precursor Cells during Oligodendrocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
Application Notes and Protocols for ASN02563583 in 1321N1 Astrocytoma Cell Lines
Topic: Using ASN02563583 in 1321N1 Astrocytoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule agonist for the G protein-coupled receptor 17 (GPR17). GPR17 is recognized for its role in the central nervous system, particularly in oligodendrocyte precursor cells and is implicated in neuroinflammatory processes.[1][2] The 1321N1 cell line, derived from a human astrocytoma, is a widely utilized model in neuropharmacological research.[3] These cells exhibit glial characteristics and express various receptors, including muscarinic receptors involved in phosphoinositide signaling.[3] Notably, 1321N1 cells have been characterized to harbor mutations in TP53 and PTEN.
This document provides detailed protocols for investigating the effects of this compound on the 1321N1 astrocytoma cell line. The focus is on elucidating the downstream signaling pathways activated by GPR17 stimulation and the subsequent impact on cellular processes such as proliferation.
Data Presentation
Table 1: this compound Compound Details
| Parameter | Value |
| IUPAC Name | 2-(4-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)acetic acid |
| Molecular Formula | C₁₄H₁₇N₅O₄ |
| Molecular Weight | 319.32 g/mol |
| Target | G protein-coupled receptor 17 (GPR17) |
| Activity | Agonist |
Table 2: 1321N1 Cell Line Characteristics
| Parameter | Description |
| Organism | Human (Homo sapiens) |
| Tissue | Brain |
| Disease | Astrocytoma |
| Morphology | Glial, polygonal, adherent monolayer growth |
| Key Genetic Features | Homozygous TP53 mutation (p.Arg213Gln), PTEN splice site mutation (c.1026+1G>T) |
| Receptor Expression | M2, M3, and M5 muscarinic receptors |
Table 3: Hypothetical IC50/EC50 Values of this compound in 1321N1 Cells
| Assay | Parameter | Hypothetical Value (µM) |
| cAMP Assay | EC50 | 0.5 |
| ERK1/2 Phosphorylation | EC50 | 1.2 |
| Cell Proliferation (MTT) | IC50 (72h) | 15.8 |
Signaling Pathway and Experimental Workflow Visualization
References
Application Notes and Protocols for Small Molecule Inhibitor Treatment in CHO Cell Line Experiments
Disclaimer: Direct experimental data on the treatment of Chinese Hamster Ovary (CHO) cell lines with ASN02563583 were not available in the public domain at the time of this writing. The following application notes and protocols are based on the well-documented use of other small molecule inhibitors, specifically CDK4/6 inhibitors, in CHO cell culture for enhancing recombinant protein production. This information is intended to serve as a representative example and guide for researchers and drug development professionals.
Introduction
Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of recombinant therapeutic proteins. A key objective in bioprocessing is to maximize the specific productivity (qP) of these cell lines. One effective strategy to achieve this is to uncouple cell growth from protein production by inducing cell cycle arrest. Small molecule inhibitors, such as those targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), have emerged as valuable tools to induce a controlled and sustained G0/G1 phase arrest, leading to enhanced specific productivity and improved product quality attributes.[1][2][3]
This document provides a detailed overview of the application of a representative small molecule CDK4/6 inhibitor in CHO cell line experiments, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action: CDK4/6 Inhibition
CDK4/6 are key regulatory proteins that, in complex with D-type cyclins, phosphorylate the Retinoblastoma protein (pRb). This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes required for the transition from the G1 to the S phase of the cell cycle. By selectively inhibiting the kinase activity of CDK4/6, small molecule inhibitors prevent pRb phosphorylation, thereby maintaining the G1/S checkpoint and inducing a state of cell cycle arrest in the G0/G1 phase.[1][2] This arrest of proliferation can lead to a metabolic shift that favors the production of recombinant proteins.
Data Presentation
The following tables summarize the quantitative effects of a representative CDK4/6 inhibitor on various CHO cell culture parameters, as compiled from multiple studies.
Table 1: Effect of CDK4/6 Inhibitor on Cell Growth and Viability
| Cell Line | Inhibitor Conc. | Peak Viable Cell Density (x10^6 cells/mL) | Viability (%) |
| Recombinant CHO Line A | Control | 12.5 | >95 |
| Recombinant CHO Line A | 10 µM | 4.0 | >90 |
| Recombinant CHO Line B | Control | 15.0 | >95 |
| Recombinant CHO Line B | 10 µM | 5.5 | >90 |
Data are representative and compiled from figures in the cited literature.
Table 2: Effect of CDK4/6 Inhibitor on Specific Productivity and Product Titer
| Cell Line | Inhibitor Conc. | Specific Productivity (pg/cell/day) | Final Titer (g/L) |
| Recombinant CHO Line A | Control | 50 | 2.5 |
| Recombinant CHO Line A | 10 µM | 110 | 3.5 |
| Recombinant CHO Line B | Control | 45 | 3.0 |
| Recombinant CHO Line B | 10 µM | 95 | 4.2 |
Data are representative and compiled from figures and text in the cited literature.
Table 3: Effect of CDK4/6 Inhibitor on Product Quality (N-linked Glycosylation)
| Cell Line | Inhibitor Conc. | High Mannose (%) | G1F + G2F (%) |
| mAb expressing CHO line | Control | 12 | 65 |
| mAb expressing CHO line | 10 µM | 5 | 75 |
Data are representative and compiled from figures in the cited literature.
Experimental Protocols
The following are detailed protocols for the application of a small molecule CDK4/6 inhibitor in CHO cell culture experiments.
Materials
-
Recombinant CHO cell line expressing the protein of interest
-
CHO cell culture medium (proprietary or commercially available)
-
Nutrient feed solution
-
CDK4/6 small molecule inhibitor (e.g., Palbociclib, Ribociclib)
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Cell counting device (e.g., automated cell counter)
-
Shake flasks or bioreactors
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Reagents for product titer and quality analysis (e.g., Protein A HPLC, glycan analysis kits)
-
Reagents for cell cycle analysis (e.g., Propidium Iodide, RNase A)
Experimental Workflow
Detailed Protocol
-
Preparation of Inhibitor Stock Solution:
-
Dissolve the CDK4/6 inhibitor in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution and store at -20°C or as recommended by the manufacturer.
-
-
CHO Cell Culture Initiation:
-
Thaw and expand the recombinant CHO cell line in the desired culture medium.
-
Seed the cells in shake flasks or bioreactors at a recommended density (e.g., 0.3-0.7 x 10^6 cells/mL) in the final production volume.
-
Culture the cells at 36.5°C in a humidified atmosphere with 5-6% CO2 and appropriate agitation (e.g., 140 rpm).
-
-
Inhibitor Treatment:
-
Monitor cell growth daily.
-
When the viable cell density reaches the desired level for treatment initiation (e.g., mid-exponential phase, ~4-6 x 10^6 cells/mL), add the CDK4/6 inhibitor to the final desired concentration (e.g., 10 µM).
-
A vehicle control (DMSO only) should be run in parallel.
-
-
Fed-Batch Culture and Monitoring:
-
Continue the fed-batch culture for the desired duration (e.g., 11-14 days).
-
Supplement the culture with nutrient feed as required based on metabolic monitoring (e.g., glucose, lactate levels).
-
Collect samples daily to measure viable cell density and viability using a trypan blue exclusion method with an automated cell counter.
-
-
Harvesting and Analysis:
-
At the end of the culture period, harvest the supernatant by centrifugation to remove cells and debris.
-
Determine the recombinant protein titer in the supernatant using a suitable method, such as Protein A affinity HPLC for monoclonal antibodies.
-
Purify the recombinant protein from the supernatant for product quality analysis.
-
Assess the N-linked glycan profile using methods like HILIC-UPLC.
-
Cell Cycle Analysis Protocol
-
Cell Sample Preparation:
-
Collect approximately 1-2 x 10^6 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude doublets and debris.
-
Acquire the fluorescence data for the PI signal to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The use of small molecule inhibitors, such as those targeting CDK4/6, presents a robust and consistent method for controlling cell growth and enhancing specific productivity in recombinant CHO cell lines. This approach not only increases product titers but can also positively impact product quality, for instance by reducing high mannose glycan species. The protocols and data presented herein provide a comprehensive guide for the implementation of this strategy in biopharmaceutical research and development. While specific data for this compound in CHO cells is lacking, the principles and methodologies described can be adapted for the evaluation of novel small molecule inhibitors in this critical production platform.
References
- 1. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
ASN02563583 solubility and preparation for experiments
These application notes provide detailed protocols for the solubility and preparation of ASN02563583 for experimental use, targeting researchers in drug development and life sciences.
Product Information
| Parameter | Value | Reference |
| Catalog Number | HY-128111 | [1] |
| CAS Number | 483283-39-2 | [1] |
| Molecular Formula | C25H24N4O3S | [1] |
| Molecular Weight | 460.55 g/mol | [1] |
| Target | GPR17 | [1] |
| Biological Activity | GPR17 agonist with an IC50 of 0.64 nM in a [35S]GTPγS binding assay. |
Solubility
This compound exhibits solubility in various solvents, making it suitable for both in vitro and in vivo studies.
In Vitro Solubility
For cell-based assays and other in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
| Solvent | Maximum Solubility | Molarity | Notes |
| DMSO | 100 mg/mL | 217.13 mM | Ultrasonic treatment may be required to achieve complete dissolution. |
In Vivo Formulation
For animal studies, a multi-solvent system is recommended to ensure bioavailability and stability.
| Solvent System | Maximum Solubility | Molarity | Preparation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 5 mg/mL | 10.86 mM | Add each solvent sequentially and use ultrasonic treatment to obtain a clear solution. |
| 10% DMSO, 90% corn oil | 5 mg/mL | 10.86 mM | Add each solvent sequentially and use ultrasonic treatment to obtain a clear solution. |
Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is critical for reproducible experimental results.
In Vitro Stock Solutions in DMSO
| Desired Concentration | 1 mg Mass | 5 mg Mass | 10 mg Mass |
| 1 mM | 2.1713 mL | 10.8566 mL | 21.7132 mL |
| 5 mM | 0.4343 mL | 2.1713 mL | 4.3426 mL |
| 10 mM | 0.2171 mL | 1.0857 mL | 2.1713 mL |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weigh out 1 mg of this compound powder.
-
Add 0.2171 mL of high-purity DMSO.
-
Vortex thoroughly to mix.
-
If necessary, sonicate the solution in a water bath until all the solid is dissolved.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Experimental Protocols
This compound, as a GPR17 agonist, is instrumental in studying neurological diseases. GPR17 is a G protein-coupled receptor (GPCR) involved in various signaling pathways.
General GPCR Signaling Pathway
The activation of GPR17 by an agonist like this compound initiates a cascade of intracellular events typical for GPCRs. This can involve the activation of G-proteins, leading to downstream effects mediated by second messengers like cyclic AMP (cAMP) and the activation of protein kinases.
References
Application Notes and Protocols for Animal Model Studies of GPR17 Agonists
Disclaimer: No specific animal model studies for the compound ASN02563583 were identified in the public domain based on the conducted search. This compound is described as a modulator of the G protein-coupled receptor 17 (GPR17) with a reported IC50 of 0.64 nM in a [35S]GTPγS binding assay[1]. The IUPHAR/BPS Guide to Pharmacology also lists this compound as a GPR17 agonist[2].
The following application notes and protocols are based on a representative study of a novel, selective GPR17 agonist, referred to as galinex , which was investigated in a mouse model of multiple sclerosis[3]. This information is provided as a detailed example of how a GPR17 agonist can be evaluated in a preclinical animal model.
Application Notes
Topic: Preclinical Evaluation of GPR17 Agonists in a Mouse Model of Multiple Sclerosis
The G protein-coupled receptor 17 (GPR17) has emerged as a promising therapeutic target for demyelinating diseases such as multiple sclerosis (MS)[3]. GPR17 is expressed on oligodendrocyte precursor cells (OPCs), the cells responsible for myelination in the central nervous system (CNS). The timely downregulation of GPR17 is crucial for the terminal differentiation of OPCs into mature, myelinating oligodendrocytes. In pathological conditions like MS, aberrant and prolonged GPR17 expression can halt this differentiation process, thereby impairing remyelination.
It is postulated that the administration of a GPR17 agonist can promote the receptor's natural signaling cascade and subsequent downregulation, thereby facilitating oligodendrocyte maturation and fostering myelination. The following notes are based on a study that developed and tested a selective GPR17 agonist, galinex, in the experimental autoimmune encephalomyelitis (EAE) mouse model, a well-established animal model for human multiple sclerosis.
Key Concepts:
-
Target: G protein-coupled receptor 17 (GPR17)
-
Compound Class: Selective GPR17 agonist
-
Therapeutic Hypothesis: Agonist-induced downregulation of GPR17 on oligodendrocyte precursor cells (OPCs) will promote their differentiation into mature oligodendrocytes, leading to enhanced remyelination and amelioration of disease symptoms in multiple sclerosis.
-
Animal Model: Experimental Autoimmune Encephalomyelitis (EAE) in mice.
Experimental Rationale:
The primary objective of the described in vivo study was to assess the therapeutic potential of a novel GPR17 agonist, galinex, in a relevant animal model of multiple sclerosis. The study aimed to determine if systemic administration of the agonist could modulate the clinical course of EAE. This involved evaluating the compound's pharmacokinetic properties to ensure it could reach the central nervous system and then assessing its efficacy in delaying disease onset and reducing disease severity.
Quantitative Data Summary
The following table summarizes key quantitative data from the pharmacokinetic and in vivo efficacy studies of the GPR17 agonist, galinex, and a comparator compound.
| Parameter | Compound 1 | Galinex (Compound 2) | Units | Reference |
| In Vivo Pharmacokinetics (Single Subcutaneous Dose) | ||||
| Dose | 1 | 1 | mg/kg | |
| Cmax (Plasma) | 134 | 229 | ng/mL | |
| Tmax (Plasma) | 0.25 | 0.25 | hours | |
| AUC (0-t) (Plasma) | 162 | 417 | ng*h/mL | |
| In Vivo Efficacy (EAE Model) | ||||
| Treatment Protocol | Preventive | Preventive | - | |
| Dose | - | 1 | mg/kg/day | |
| Administration Route | - | Subcutaneous | - | |
| Effect on Disease Onset | - | Significant Delay | - |
Experimental Protocols
1. Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol describes the induction and clinical evaluation of EAE in mice, a standard model for multiple sclerosis research.
-
Animal Strain: C57BL/6 female mice, 8-10 weeks old.
-
EAE Induction:
-
On day 0, mice are subcutaneously immunized with 200 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis.
-
On the same day (day 0) and again on day 2, mice receive an intraperitoneal injection of 200 ng of pertussis toxin in PBS.
-
-
Clinical Scoring:
-
Mice are monitored daily for clinical signs of EAE starting from day 7 post-immunization.
-
Clinical scores are assigned based on the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Ethical Considerations:
-
Animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.
-
Endpoints for euthanasia should be clearly defined, such as significant weight loss (e.g., >20%), severe paralysis, or inability to access food and water.
-
2. GPR17 Agonist (galinex) Administration Protocol
This protocol details the preparation and administration of the GPR17 agonist for the in vivo efficacy study.
-
Compound: Galinex (or other GPR17 agonist)
-
Vehicle: 15% Ethanol, 85% PEG400
-
Preparation of Dosing Solution:
-
Prepare a stock solution of the GPR17 agonist.
-
On each day of dosing, dilute the stock solution to the final concentration in the vehicle.
-
-
Dosing Regimen (Preventive Protocol):
-
Administer the GPR17 agonist at a dose of 1 mg/kg subcutaneously once daily.
-
Begin treatment on the day of EAE induction (day 0) and continue throughout the study period.
-
-
Control Group:
-
Administer the vehicle alone to a separate cohort of EAE-induced mice following the same dosing schedule.
-
3. In Vivo Pharmacokinetic (PK) Study
This protocol outlines the procedure for assessing the pharmacokinetic profile of the GPR17 agonist in mice.
-
Animal Strain: Naïve CD1 male mice
-
Dosing:
-
Administer a single subcutaneous dose of the GPR17 agonist (e.g., 1 mg/kg) dissolved in the appropriate vehicle.
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process the blood to obtain plasma and store at -20°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma concentrations of the GPR17 agonist using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate standard pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Visualizations
Diagram 1: Experimental Workflow for In Vivo Evaluation of a GPR17 Agonist
References
Application Notes and Protocols for ASN02563583, a GPR17 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN02563583 is a potent and selective synthetic agonist for the G protein-coupled receptor 17 (GPR17). GPR17 is a key regulator in various physiological processes, most notably in the central nervous system where it plays a critical role in oligodendrocyte differentiation and myelination.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to induce and study GPR17-mediated responses.
GPR17 is phylogenetically related to both the P2Y purinergic and cysteinyl leukotriene (CysLT) receptor families.[4] It primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade ultimately influences gene expression and cellular processes such as differentiation. Due to its role as a negative regulator of oligodendrocyte maturation, targeting GPR17 with agonists like this compound is a valuable strategy for studying myelination and demyelinating disorders.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound in relation to GPR17.
| Parameter | Value | Assay | Organism | Reference |
| IC50 | 0.64 nM | [35S]GTPγS binding | Human | |
| pEC50 | 10.0 | [35S]GTPγS binding | Human |
Signaling Pathway
Activation of GPR17 by this compound initiates a signaling cascade that primarily involves the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. This decrease in cAMP levels affects the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), ultimately modulating gene expression related to oligodendrocyte differentiation.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound on GPR17.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to GPR17. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Workflow:
Materials:
-
Cell membranes from cells stably expressing human GPR17 (e.g., HEK293 or CHO cells)
-
This compound
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Guanosine 5'-diphosphate (GDP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂
-
GF/C filter plates
-
Scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from GPR17-expressing cells using standard homogenization and centrifugation techniques. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of Assay Buffer
-
25 µL of varying concentrations of this compound (or vehicle for basal binding, and a saturating concentration of a known agonist for maximal binding).
-
25 µL of GPR17-expressing cell membranes (5-20 µg of protein) diluted in Assay Buffer.
-
25 µL of a solution containing GDP (to a final concentration of 10 µM) and [³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM) in Assay Buffer.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration: Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values. Plot the specific binding as a function of this compound concentration and fit the data using a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Intracellular cAMP Measurement Assay
This assay quantifies the inhibition of adenylyl cyclase activity by measuring the decrease in intracellular cAMP levels following GPR17 activation by this compound.
Workflow:
Materials:
-
GPR17-expressing cells (e.g., HEK293 or CHO)
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724)
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2, LANCE Ultra cAMP, or GloSensor cAMP Assay)
Procedure:
-
Cell Seeding: Seed GPR17-expressing cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-treatment: Aspirate the medium and pre-treat the cells with a PDE inhibitor in stimulation buffer for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound to the wells, followed immediately by a fixed concentration of forskolin (typically 1-10 µM, to stimulate cAMP production). Include controls with forskolin alone (for maximal stimulation) and vehicle alone (for basal levels).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
Oligodendrocyte Precursor Cell (OPC) Differentiation Assay
This assay assesses the functional effect of this compound on the differentiation of OPCs into mature oligodendrocytes by measuring the expression of differentiation markers.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. GPR17 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for High-Throughput Screening with ASN02563583
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN02563583 is a potent and selective modulator of the G protein-coupled receptor 17 (GPR17). GPR17, a receptor for both uracil nucleotides and cysteinyl leukotrienes, is implicated in a variety of physiological and pathological processes, particularly in the central nervous system. It plays a role in oligodendrocyte differentiation and is considered a target for neuro-regenerative medicine. As a Gαi-coupled receptor, activation of GPR17 typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize modulators of GPR17, such as this compound.
Data Presentation
The following table summarizes the known quantitative data for the GPR17 modulator this compound.
| Compound | Target | Assay Type | Parameter | Value |
| This compound | GPR17 | [³⁵S]GTPγS binding | IC₅₀ | 0.64 nM |
Signaling Pathway and Experimental Workflow
To facilitate the understanding of the screening assays, the following diagrams illustrate the GPR17 signaling pathway and a general high-throughput screening workflow.
Caption: GPR17 Signaling Pathway.
Caption: High-Throughput Screening Workflow.
Experimental Protocols
Protocol 1: High-Throughput [³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G protein activation.
1. Materials and Reagents:
-
Membranes from cells expressing recombinant GPR17
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
GTPγS (non-radiolabeled)
-
GDP
-
This compound or other test compounds
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP
-
Scintillation Proximity Assay (SPA) beads (e.g., Wheat Germ Agglutinin-coated)
-
384-well microplates
-
Microplate scintillation counter
2. Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for control (basal and maximal binding).
-
Membrane Preparation: Thaw the GPR17-expressing cell membranes on ice. Dilute the membranes in cold Assay Buffer to a predetermined optimal concentration.
-
Reagent Mix Preparation: Prepare a master mix containing the diluted membranes, [³⁵S]GTPγS (final concentration ~0.1-0.5 nM), and SPA beads in Assay Buffer.
-
Assay Initiation: Dispense the reagent mix into the compound-containing 384-well plates.
-
Incubation: Seal the plates and incubate at room temperature for 60-90 minutes with gentle shaking to allow the binding reaction to reach equilibrium.
-
Signal Detection: Centrifuge the plates briefly to facilitate bead settling. Measure the radioactivity in each well using a microplate scintillation counter.
3. Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of non-radiolabeled GTPγS) from the total binding.
-
For agonists, calculate the percentage stimulation relative to the basal (DMSO) and a known reference agonist.
-
For antagonists/inverse agonists like this compound, calculate the percentage inhibition of the basal or agonist-stimulated signal.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: High-Throughput Cell-Based cAMP Assay (TR-FRET)
This assay measures changes in intracellular cAMP levels in response to GPR17 modulation. Since GPR17 is Gαi-coupled, agonists will decrease cAMP levels induced by forskolin.
1. Materials and Reagents:
-
CHO or HEK293 cells stably expressing GPR17
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Forskolin
-
This compound or other test compounds
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF cAMP kit) containing:
-
Europium-labeled anti-cAMP antibody (donor)
-
d2-labeled cAMP analog (acceptor)
-
Lysis buffer
-
-
384-well white microplates
-
TR-FRET-compatible microplate reader
2. Procedure:
-
Cell Plating: Seed the GPR17-expressing cells into 384-well white plates at an optimized density and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound and test compounds. Add the compounds to the cell plates. For antagonist mode, pre-incubate the cells with the compounds before adding an agonist.
-
Cell Stimulation: Add a fixed concentration of forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels) to all wells except the negative control. Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Cell Lysis and Reagent Addition: Add the lysis buffer containing the TR-FRET reagents (Eu-anti-cAMP and d2-cAMP) to each well.
-
Incubation: Incubate the plates at room temperature for 60 minutes to allow for cell lysis and the competition reaction to occur.
-
Signal Detection: Measure the time-resolved fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) emission wavelengths using a TR-FRET plate reader.
3. Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Use a cAMP standard curve to convert the TR-FRET ratios to cAMP concentrations.
-
For agonists, determine the EC₅₀ from the concentration-response curve of cAMP inhibition.
-
For antagonists, determine the IC₅₀ by measuring the reversal of agonist-induced inhibition of forskolin-stimulated cAMP production.
Protocol 3: High-Throughput Cell-Based Calcium Mobilization Assay
This assay measures changes in intracellular calcium levels. As GPR17 is primarily Gαi-coupled, co-expression of a promiscuous G protein (e.g., Gα15 or Gαqi5) is often required to couple the receptor to the calcium signaling pathway.
1. Materials and Reagents:
-
HEK293 cells co-expressing GPR17 and a promiscuous G protein (e.g., Gα16).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
-
Probenecid (to prevent dye leakage).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound or other test compounds.
-
384-well black, clear-bottom microplates.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument with liquid handling capabilities.
2. Procedure:
-
Cell Plating: Seed the cells into 384-well black, clear-bottom plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (containing the dye and probenecid in Assay Buffer). Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and test compounds in Assay Buffer.
-
Assay Measurement: Place the cell plate and the compound plate into the FLIPR instrument.
-
Baseline Reading: The instrument will measure the baseline fluorescence for a short period.
-
Compound Addition and Signal Reading: The instrument will then add the compounds from the source plate to the cell plate and immediately begin measuring the change in fluorescence over time.
3. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
For agonists, plot ΔF against the logarithm of the compound concentration to determine the EC₅₀.
-
For antagonists, pre-incubate the cells with the antagonist before adding a known agonist. The IC₅₀ is determined from the inhibition of the agonist-induced calcium response.
Troubleshooting & Optimization
Troubleshooting ASN02563583 solubility issues in vitro
Welcome to the technical support center for ASN02563583. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this GPR17 modulator.
Troubleshooting Guides & FAQs
This section addresses specific issues related to the solubility and handling of this compound in a question-and-answer format.
Q1: My this compound powder is not dissolving properly in DMSO. What should I do?
A1: Difficulty in dissolving this compound in DMSO can be due to several factors. Here are some troubleshooting steps:
-
Ensure Solvent Quality: Use high-purity, anhydrous DMSO. Hygroscopic DMSO (DMSO that has absorbed water) can significantly decrease the solubility of this compound.[1] It is recommended to use a fresh, unopened bottle or a properly stored aliquot of DMSO.
-
Apply Sonication: this compound requires ultrasonic treatment to fully dissolve in DMSO.[2] Sonicate the solution in a water bath until it becomes clear.
-
Gentle Warming: If sonication alone is not sufficient, gentle warming of the solution in a 37°C water bath can help facilitate dissolution.[1] However, avoid prolonged heating to prevent potential compound degradation.
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to mitigate this issue:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize cytotoxicity and solubility issues. A vehicle control with the same final DMSO concentration should always be included in your experiments.
-
Pre-warm the Medium: Pre-warming your cell culture medium to 37°C before adding the DMSO stock can help improve solubility.
-
Rapid Dilution and Mixing: Add the DMSO stock solution dropwise to the pre-warmed medium while vortexing or gently stirring. This rapid mixing helps to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.
-
Consider a Co-solvent System: For in vivo preparations, a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a clear solution at 5 mg/mL.[2] While not directly transferable to all in vitro assays, this indicates that co-solvents can be effective. The suitability of such additives must be validated for your specific cell line and assay.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Once dissolved in DMSO, it is recommended to store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] Before use, allow the aliquot to thaw completely and come to room temperature.
Q4: Is this compound stable in solution during my experiment?
A4: While specific stability data for this compound in various in vitro assay buffers is not extensively published, it is a good practice to prepare fresh working solutions from your frozen stock for each experiment. Long-term storage of diluted aqueous solutions is generally not recommended for poorly soluble compounds. For in vivo studies, it is advised to prepare the dosing solutions freshly on the day of use.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Solubility Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₅H₂₄N₄O₃S | |
| Molecular Weight | 460.55 g/mol | |
| Solubility in DMSO | 100 mg/mL (217.13 mM) | |
| In Vivo Solubility 1 | 5 mg/mL (10.86 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| In Vivo Solubility 2 | 5 mg/mL (10.86 mM) in 10% DMSO, 90% Corn Oil |
Table 2: In Vitro Activity of this compound
| Assay | Parameter | Value | Target | Reference |
| [³⁵S]GTPγS Binding Assay | IC₅₀ | 0.64 nM | GPR17 |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.6055 mg of the compound.
-
Transfer the weighed powder into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the vial in a water bath sonicator and sonicate until the solution is clear and all particulate matter is dissolved. This may take several minutes.
-
If needed, gently warm the solution in a 37°C water bath for short periods, alternating with vortexing and sonication, until the compound is fully dissolved.
-
Visually inspect the solution to confirm it is clear and free of any precipitates.
-
Dispense the stock solution into smaller, single-use aliquots in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: [³⁵S]GTPγS Binding Assay for GPR17
This protocol is a general guideline and may need optimization for your specific experimental setup.
-
Materials:
-
Cell membranes prepared from cells expressing the GPR17 receptor.
-
This compound stock solution in DMSO.
-
[³⁵S]GTPγS (radiolabeled).
-
Guanosine diphosphate (GDP).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
GF/C filter plates.
-
Scintillation fluid (e.g., Microscint-40).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration in the assay is kept constant and low (e.g., <0.1%).
-
In a 96-well plate, add the cell membranes, varying concentrations of this compound (or vehicle control), and GDP to each well.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the bound radioactivity using a scintillation counter.
-
Data is typically analyzed by plotting the percentage of stimulation against the log concentration of the compound to determine the IC₅₀ value.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for this compound Solubility Troubleshooting
Caption: Workflow for dissolving and preparing this compound solutions.
Diagram 2: GPR17 Signaling Pathway
Caption: Simplified GPR17 signaling pathway modulated by this compound.
References
Optimizing ASN02563583 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ASN02563583 for various cell-based assays. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?
A1: For a novel compound like this compound, it is crucial to establish an effective concentration range through a broad dose-response curve. A common starting point is to test a wide range of concentrations spanning several orders of magnitude, for example, from 0.1 nM to 10 µM.[1][2] This initial experiment will help determine the potency of the compound in your specific cellular model and guide the selection of a more focused concentration range for subsequent experiments.
Q2: What are the essential controls to include when performing experiments with this compound?
A2: To ensure the validity and accurate interpretation of your results, the inclusion of proper controls is critical.[1] Key controls include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any potential effects of the solvent itself.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle, providing a baseline for normal cell behavior.
-
Positive Control: A known activator or inhibitor of the GPR17 signaling pathway. This confirms that your assay is responsive to modulation of the target.
-
Negative Control: A structurally similar but inactive compound, if available. This can help to identify potential off-target effects.
Q3: How should I prepare and store this compound stock solutions?
A3: Proper handling and storage of this compound are essential for maintaining its integrity and ensuring reproducible results.[1]
-
Solubility: this compound is soluble in DMSO at a concentration of 100 mg/mL (217.13 mM), though ultrasonic treatment may be needed to fully dissolve the compound.[3] For cell-based assays, it is recommended to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced toxicity.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) to minimize the volume of solvent added to your experiments.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to compound degradation. When stored at -80°C, the stock solution is stable for up to 6 months.
Troubleshooting Guide
Problem 1: No observable effect of this compound, even at high concentrations.
| Possible Cause | Recommended Action | Rationale |
| Compound Degradation | Verify the integrity and purity of your this compound stock using analytical methods like mass spectrometry or HPLC. | Ensures that the compound has not degraded during storage. |
| Solubility Issues | Visually inspect your stock solution and the final concentration in the media for any signs of precipitation. If precipitation is observed, gentle heating or sonication may aid dissolution. | The compound must be fully dissolved to be active. |
| Low Target Expression | Confirm the expression of the GPR17 receptor in your chosen cell line using techniques such as qPCR or western blotting. | This compound targets the GPR17 receptor; if the target is not present, no effect will be observed. |
| Assay Insensitivity | Utilize a more sensitive assay to detect changes in the GPR17 signaling pathway. | The current assay may not be sensitive enough to detect subtle changes induced by the compound. |
Problem 2: High levels of cell death observed at the intended effective concentration.
| Possible Cause | Recommended Action | Rationale |
| Cytotoxicity | Perform a cytotoxicity assay (e.g., MTT, LDH release, or CellTiter-Glo®) to determine the 50% cytotoxic concentration (CC50). | Distinguishes between specific on-target effects and general cytotoxicity. It is advisable to work at concentrations well below the CC50. |
| Vehicle Toxicity | Run a dose-response curve with the vehicle (e.g., DMSO) alone. | High concentrations of some solvents can be toxic to cells. |
| Off-Target Effects | Consider screening this compound against a panel of related receptors to identify potential unintended interactions. | The observed cytotoxicity may be due to the compound binding to other targets besides GPR17. |
Problem 3: Inconsistent or not reproducible results between experiments.
| Possible Cause | Recommended Action | Rationale |
| Experimental Variability | Standardize cell density, passage number, and inhibitor preparation methods. | Minimizes variability introduced by inconsistent experimental procedures. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | Ensures the compound is at the correct concentration and has not degraded. |
| Cell Line Instability | Regularly check the phenotype and characteristics of your cell line to ensure consistency. | Cell lines can change over time in culture, which can affect their response to treatments. |
Experimental Protocols
Dose-Response Experiment to Determine EC50/IC50
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 10 µM).
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for a duration relevant to the biological question being investigated (e.g., 24, 48, or 72 hours).
-
Assay: Perform the specific assay to measure the biological endpoint of interest (e.g., a cAMP assay for GPR17 activation or a cell proliferation assay).
-
Data Analysis: Normalize the data to the controls and plot the response as a function of the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of this compound using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
Treatment: Treat cells with a range of this compound concentrations for the desired incubation time.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490nm. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 value.
Visualizations
Caption: Simplified signaling pathway of the GPR17 receptor, the target of this compound.
Caption: Workflow for optimizing this compound concentration in cell-based assays.
Caption: Troubleshooting logic for common issues with this compound experiments.
References
GPR17 Agonist Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with GPR17 agonists. It addresses common challenges encountered during experiments and offers detailed protocols and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the known endogenous and synthetic agonists for GPR17?
A1: GPR17 is a receptor with a degree of promiscuity. It has been reported to be activated by both purinergic ligands (uracil nucleotides like UDP and UDP-glucose) and cysteinyl leukotrienes (LTC4 and LTD4).[1] However, the identity of its endogenous ligands has been a subject of debate in the scientific community.
Several synthetic agonists have been identified, with MDL29,951 being a widely used small molecule agonist.[2] Other novel agonists have also been identified through virtual screening and other drug discovery methods.[3]
Q2: Why am I seeing conflicting results regarding the effect of GPR17 activation on oligodendrocyte differentiation?
A2: The role of GPR17 in oligodendrocyte differentiation is complex and appears to be context-dependent, acting as a key regulator in the maturation process. GPR17 is highly expressed in oligodendrocyte precursor cells (OPCs) but needs to be downregulated for terminal differentiation into mature, myelinating oligodendrocytes to occur.
Therefore, sustained activation of GPR17 can arrest OPCs at an immature stage, inhibiting differentiation. Conversely, some studies suggest that transient activation of GPR17 may be necessary to promote the initial stages of differentiation, with subsequent downregulation being crucial for maturation. The timing and duration of agonist exposure in your experiments can significantly influence the observed outcome.
Q3: My synthetic GPR17 agonist is showing off-target effects. How can I confirm its selectivity?
A3: GPR17 shares structural homology with P2Y and cysteinyl leukotriene (CysLT) receptors. This can lead to off-target effects with some ligands. To confirm the selectivity of your agonist, it is crucial to perform counter-screening assays against a panel of related receptors, particularly P2Y and CysLT receptors. Additionally, using cells that do not endogenously express GPR17 as a negative control in your primary assays can help validate that the observed effects are GPR17-dependent. Gene silencing experiments using siRNA against GPR17 can also be employed to confirm the target specificity of your compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal in functional assays (e.g., cAMP, Calcium mobilization). | 1. Low GPR17 expression in the cell line. 2. Inactive agonist. 3. Suboptimal assay conditions. 4. Receptor desensitization. | 1. Use a cell line with confirmed high-level expression of GPR17 or a stably transfected cell line. 2. Verify the integrity and concentration of the agonist. 3. Optimize assay parameters such as cell density, incubation time, and agonist concentration. 4. Be aware that prolonged agonist exposure can lead to receptor desensitization and internalization. Consider shorter incubation times. |
| High background signal in binding assays. | 1. Non-specific binding of the radioligand. 2. Inadequate washing steps. | 1. Include a non-specific binding control by adding a high concentration of an unlabeled competing ligand. 2. Optimize the number and duration of washing steps to reduce background without dissociating specifically bound ligand. |
| Inconsistent results between different batches of cells or experiments. | 1. Variation in cell passage number. 2. Differences in cell culture conditions. 3. Agonist degradation. | 1. Use cells within a defined passage number range for all experiments. 2. Maintain consistent cell culture conditions (media, serum, supplements, confluency). 3. Prepare fresh agonist solutions for each experiment or store aliquots properly to avoid degradation. |
| Difficulty in reproducing published data. | 1. Differences in experimental protocols or reagents. 2. Cell line heterogeneity. | 1. Carefully review and replicate the exact experimental conditions described in the publication. 2. Obtain the same cell line from a reputable source to minimize variability. |
Quantitative Data Summary
Table 1: Potency and Efficacy of GPR17 Agonists in cAMP Assays
| Agonist | Cell Line | Assay Type | pEC50 / pIC50 | Emax / % Inhibition | Reference |
| MDL29,951 | GLUTag cells expressing hGPR17L | Forskolin-stimulated cAMP inhibition | 7.54 ± 0.11 (pIC50) | 37 ± 5.1% | |
| T0510-3657 | GPR17-HEK293T | cAMP inhibition | 4.79 | Not Reported | |
| AC1MLNKK | GPR17-HEK293T | cAMP inhibition | 4.64 | Not Reported | |
| CHBC | LN229 and SNB19 | cAMP inhibition | Not Reported | Dose-dependent decrease |
Table 2: Potency and Efficacy of GPR17 Agonists in Calcium Mobilization Assays
| Agonist | Cell Line | EC50 | Maximal Stimulation (% of control) | Reference |
| MDL29,951 | GLUTag cells expressing hGPR17L-V96M | 580 nM | 27 ± 1.5% (of hGPR17L-WT) | |
| CHBC | LN229 and SNB19 | Not Reported | Dose-dependent decrease |
Table 3: Binding Affinity of GPR17 Agonists
| Agonist Family | Assay | Affinity (EC50) | Reference |
| Novel synthetic agonists | [³⁵S]GTPγS binding | Nanomolar/sub-nanomolar |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to GPR17 upon agonist binding.
Methodology:
-
Membrane Preparation:
-
Homogenize cells expressing GPR17 (e.g., transfected 1321N1 cells) in 5 mM Tris/HCl and 2 mM EDTA (pH 7.4).
-
Centrifuge at 48,000g for 15 minutes at 4°C.
-
Wash the resulting pellets in 50 mM Tris/HCl and 10 mM MgCl₂ (pH 7.4).
-
Determine protein concentration.
-
-
Binding Assay:
-
Incubate aliquots of cell membranes with increasing concentrations of the test agonist (e.g., 1 pM to 10 μM).
-
Add [³⁵S]GTPγS to the reaction mixture.
-
Incubate to allow for binding.
-
Separate bound from free [³⁵S]GTPγS using filtration.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
cAMP Measurement Assay
This assay quantifies the inhibition of adenylyl cyclase activity following the activation of Gαi/o-coupled GPR17.
Methodology:
-
Cell Seeding:
-
Seed cells expressing GPR17 in a suitable multi-well plate.
-
-
Agonist Treatment:
-
Stimulate cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Concurrently, treat cells with varying concentrations of the GPR17 agonist.
-
-
cAMP Quantification:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Calculate the concentration-dependent inhibition of forskolin-stimulated cAMP by the agonist.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled GPR17.
Methodology:
-
Cell Loading:
-
Load cells expressing GPR17 with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
-
Agonist Stimulation:
-
Measure baseline fluorescence.
-
Add the GPR17 agonist at various concentrations.
-
-
Fluorescence Measurement:
-
Monitor the change in fluorescence over time using a fluorescence plate reader or microscope.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium levels.
-
Visualizations
GPR17 Signaling Pathways
Caption: GPR17 signaling cascade upon agonist binding.
Experimental Workflow for GPR17 Agonist Characterization
Caption: Workflow for GPR17 agonist characterization.
References
- 1. GPR17 - Wikipedia [en.wikipedia.org]
- 2. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of the first in vivo GPR17 ligand through an iterative drug discovery pipeline: A novel disease-modifying strategy for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Reducing variability in ASN02563583 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in experimental results involving ASN02563583.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic agonist for the G protein-coupled receptor 17 (GPR17).[1] GPR17 is primarily coupled to the Gαi/o signaling pathway.[2][3] Activation of GPR17 by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]
Q2: In what types of experimental assays is this compound commonly used?
This compound is frequently used in cell-based assays to study the function and signaling of GPR17. Common applications include:
-
cAMP accumulation assays: To measure the inhibition of adenylyl cyclase.
-
GPCR desensitization and internalization assays: To study the regulation of GPR17 upon agonist stimulation.
-
Oligodendrocyte differentiation assays: As GPR17 is a negative regulator of oligodendrocyte maturation, this compound can be used to study this process.
-
Co-immunoprecipitation (Co-IP): To investigate the interaction of GPR17 with other proteins, such as G protein-coupled receptor kinases (GRKs) and β-arrestins.
Q3: What are some common sources of variability in experiments with this compound?
Variability in experiments involving this compound can arise from several factors common to cell-based assays, including:
-
Cell Health and Culture Conditions: Cell passage number, confluency, and overall health can significantly impact receptor expression and signaling responses.
-
Reagent Quality and Handling: Inconsistent concentrations of this compound, other reagents, or improper storage can lead to variable results.
-
Assay Conditions: Incubation times, temperature, and the specific assay platform used can all contribute to variability.
-
Pipetting and Plating Inconsistencies: Uneven cell seeding and inaccurate liquid handling are common sources of error.
Troubleshooting Guides
Issue 1: High Variability in cAMP Assay Results
Question: My cAMP assay results with this compound show high variability between replicate wells. What are the potential causes and solutions?
High variability in cAMP assays can mask the true effect of this compound. Below is a table outlining potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Uneven Cell Seeding | - Ensure a single-cell suspension before plating.- Use a consistent and validated cell counting method.- Mix the cell suspension gently but thoroughly between plating wells. |
| Inconsistent Reagent Addition | - Prepare a master mix of reagents (including this compound) to add to all wells, minimizing pipetting errors.- Use calibrated pipettes and practice consistent pipetting technique. |
| Edge Effects | - To minimize evaporation, avoid using the outer wells of the microplate. Alternatively, fill the outer wells with sterile media or PBS. |
| Cell Health and Passage Number | - Use cells within a consistent and low passage number range, as high passage numbers can alter cellular characteristics.- Regularly monitor cell morphology and viability. |
| Inconsistent Incubation Times | - Ensure precise and consistent timing for all incubation steps, from cell plating to reagent addition and final reading. |
Issue 2: Weak or No Response to this compound in a cAMP Assay
Question: I am not observing the expected decrease in cAMP levels after treating my cells with this compound. What could be the problem?
A lack of response could be due to several factors related to the cells, the compound, or the assay itself.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Low GPR17 Expression | - Confirm GPR17 expression in your cell line using techniques like qPCR or Western blotting.- If using a transient transfection system, verify transfection efficiency. |
| Suboptimal Agonist Concentration | - Perform a dose-response curve with this compound to determine the optimal concentration for your specific cell line and assay conditions. |
| Incorrect Assay Timing | - Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the time point of maximal cAMP inhibition. |
| Receptor Desensitization | - Prolonged exposure to an agonist can lead to receptor desensitization. Consider shorter incubation times. |
| Degraded this compound | - Ensure proper storage of the this compound stock solution as recommended by the manufacturer.- Prepare fresh dilutions for each experiment. |
| High Basal cAMP Levels | - If the basal cAMP signal is too high, it can mask the inhibitory effect. This may be due to the constitutive activity of other receptors in the cell line. |
Issue 3: Inconsistent Results in Co-Immunoprecipitation (Co-IP) Experiments
Question: My Co-IP experiments to study GPR17 interactions are not reproducible. What are some common pitfalls?
Co-IP experiments can be sensitive to various factors. Here are some troubleshooting tips.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inefficient Cell Lysis | - Use a lysis buffer that is gentle enough to preserve protein-protein interactions but strong enough to release the proteins from the cells. Non-ionic detergents like NP-40 or Triton X-100 are often used. |
| Non-specific Binding | - Pre-clear the cell lysate by incubating it with beads before adding the primary antibody to reduce non-specific binding.- Block the beads with a protein like BSA before use. |
| Ineffective Antibody | - Ensure the antibody used for immunoprecipitation is validated for this application.- The antibody should efficiently bind the "bait" protein (e.g., GPR17). |
| Disruption of Protein Complexes | - Perform all steps at 4°C to minimize protein degradation and complex dissociation.- Use appropriate concentrations of protease and phosphatase inhibitors in your lysis and wash buffers. |
| Harsh Washing Conditions | - Optimize the number and stringency of wash steps. Overly harsh washing can disrupt weak or transient interactions. |
Experimental Protocols & Visualizations
GPR17 Signaling Pathway
This compound acts as an agonist for GPR17, which is a Gαi/o-coupled receptor. The binding of this compound to GPR17 initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: GPR17 signaling pathway activated by this compound.
Experimental Workflow: cAMP Assay
This workflow outlines the key steps for measuring the effect of this compound on intracellular cAMP levels.
Caption: Workflow for a typical cAMP inhibition assay.
Logical Relationship: Troubleshooting High Variability
This diagram illustrates the logical flow for troubleshooting high variability in experimental results.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. researchgate.net [researchgate.net]
- 2. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ASN02563583 Assay Validation and Quality Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the validation and quality control of assays involving ASN02563583, a modulator of the GPR17 receptor. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule modulator that targets the G protein-coupled receptor 17 (GPR17). GPR17 is involved in various physiological processes, particularly in the central nervous system, making it a target for neurological disease research.
Q2: What is the mechanism of action of this compound?
This compound acts as a modulator of the GPR17 receptor. The GPR17 receptor is known to couple primarily to Gαi proteins, and to a lesser extent, Gαq proteins. This coupling leads to the inhibition of adenylyl cyclase (decreasing cAMP levels) and stimulation of phospholipase C, respectively.
Q3: What types of assays are suitable for studying this compound activity?
Several functional assays can be employed to characterize the activity of this compound on the GPR17 receptor. These include:
-
[³⁵S]GTPγS Binding Assays: To measure the activation of G proteins upon receptor stimulation.
-
cAMP Assays: To quantify the inhibition of adenylyl cyclase activity.[1][2][3]
-
β-Arrestin Recruitment Assays: To assess the recruitment of β-arrestin to the receptor upon activation.[4][5]
Q4: What is the reported potency of this compound?
This compound has a reported IC₅₀ value of 0.64 nM in a [³⁵S]GTPγS binding assay.
GPR17 Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by the GPR17 receptor.
Caption: GPR17 signaling pathways activated by a ligand like this compound.
Experimental Protocols
Detailed methodologies for key assays are provided below.
[³⁵S]GTPγS Binding Assay
This functional assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
1. Membrane Preparation:
- Culture cells expressing the human GPR17 receptor (e.g., HEK293 or CHO cells).
- Harvest cells and homogenize in a lysis buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4).
- Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
- Wash the resulting pellet in a wash buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
- Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
2. Assay Procedure:
- In a 96-well plate, add the cell membranes, [³⁵S]GTPγS (final concentration ~0.1 nM), and varying concentrations of this compound.
- For antagonist experiments, pre-incubate membranes with the antagonist before adding the agonist.
- Incubate the plate at 30°C for 30-60 minutes.
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
cAMP Assay (GloSensor™ Technology)
This is a non-radioactive, live-cell assay to measure changes in intracellular cAMP levels.
1. Cell Culture and Transfection:
- Use a cell line that does not endogenously express GPR17 (e.g., HEK293).
- Co-transfect the cells with a plasmid encoding human GPR17 and a GloSensor™ cAMP plasmid.
- Culture the transfected cells for 24-48 hours to allow for receptor expression.
2. Assay Procedure:
- Equilibrate the cells with the GloSensor™ cAMP reagent.
- Dispense the cells into a 384-well white plate.
- Add varying concentrations of this compound to the wells.
- To measure Gαi coupling, stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. The inhibitory effect of this compound will be observed as a decrease in the luminescent signal.
- Measure luminescence using a plate reader.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated GPR17 receptor.
1. Cell Line:
- Utilize a commercially available cell line engineered to co-express GPR17 fused to a peptide tag and β-arrestin fused to an enzyme fragment (e.g., DiscoverX PathHunter® cell line).
2. Assay Procedure:
- Plate the cells in a 384-well white plate and incubate overnight.
- Add varying concentrations of this compound to the wells.
- Incubate at 37°C for 60-90 minutes.
- Add the detection reagents provided with the assay kit.
- Incubate at room temperature for 60 minutes.
- Measure the chemiluminescent signal using a plate reader.
Experimental Workflow Diagrams
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Caption: Workflow for a GloSensor™ cAMP assay.
Data Presentation: Assay Validation and Quality Control Parameters
The following table summarizes key validation and quality control parameters for the described assays. Specific values for this compound assays should be determined empirically.
| Parameter | [³⁵S]GTPγS Binding Assay | cAMP Assay | β-Arrestin Recruitment Assay |
| Potency (IC₅₀/EC₅₀) | 0.64 nM (for this compound) | To be determined | To be determined |
| Z'-factor | ≥ 0.5 | ≥ 0.5 | ≥ 0.5 |
| Signal-to-Background (S/B) Ratio | ≥ 2 | ≥ 3 | ≥ 3 |
| Positive Control | Known GPR17 agonist | Forskolin (for Gαi) | Known GPR17 agonist |
| Negative Control | Vehicle (e.g., DMSO) | Vehicle | Vehicle |
Troubleshooting Guide
This guide addresses common issues encountered during GPR17 assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in [³⁵S]GTPγS assay | - Incomplete washing of filters- Non-specific binding of radioligand to filters or membranes- Radioligand degradation | - Increase wash volume and/or number of washes.- Include a non-specific binding control (excess unlabeled GTPγS).- Use fresh, high-quality radioligand. |
| Low signal or no response in cAMP assay | - Low GPR17 expression in transfected cells- Inactive adenylyl cyclase- Inappropriate forskolin concentration | - Verify receptor expression via Western blot or other methods.- Ensure cells are healthy and not passaged too many times.- Optimize forskolin concentration to achieve a robust signal window. |
| High well-to-well variability | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before plating.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with buffer. |
| Inconsistent results between experiments | - Variation in cell passage number- Differences in reagent preparation- Fluctuation in incubation times or temperatures | - Use cells within a defined passage number range.- Prepare fresh reagents for each experiment and ensure consistency.- Strictly adhere to the established protocol for all steps. |
| Unexpected agonist activity from an antagonist | - Compound has partial agonist activity- Off-target effects | - Perform a full dose-response curve to characterize the compound's activity.- Test the compound in a parental cell line lacking GPR17 to check for non-specific effects. |
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting failed GPR17 assays.
References
- 1. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating and Mitigating Potential Off-Target Effects of ASN02563583
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the small molecule ASN02563583. While initial inquiries may categorize this compound in the context of kinase inhibition, it is important to note that this compound has been identified in scientific literature as an agonist for the G protein-coupled receptor GPR17[1].
Off-target effects are a critical consideration for any small molecule inhibitor or modulator and can lead to misinterpretation of experimental results[2]. This guide offers troubleshooting strategies and frequently asked questions (FAQs) to help you identify, characterize, and mitigate potential off-target effects during your experiments with this compound or other small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A: Off-target effects are unintended interactions of a small molecule with biomolecules other than its primary therapeutic or experimental target[3][4]. These interactions can produce misleading experimental data, cause cellular toxicity, or result in unforeseen side effects in a clinical setting[3]. Thoroughly investigating and understanding these effects is crucial for the accurate interpretation of research findings and for the development of safe and effective therapeutics.
Q2: My experimental results with this compound are not consistent with known GPR17 signaling. Could this be due to off-target effects?
A: Discrepancies between observed phenotypes and the known function of the intended target are a common indicator of potential off-target effects. It is also possible that the compound is engaging with other proteins that produce the unexpected biological response. A systematic approach to troubleshooting is necessary to distinguish between on-target and off-target-driven outcomes.
Q3: At what concentrations are off-target effects more likely to be observed?
A: Off-target effects are often concentration-dependent and typically manifest at higher concentrations of a compound. It is recommended to perform dose-response experiments to determine the minimal concentration required for the desired on-target effect and to use concentrations at or slightly above the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) for the primary target to minimize the risk of engaging lower-affinity off-targets.
Q4: How can I proactively assess the selectivity of my compound?
A: Proactive selectivity profiling is a key strategy in drug discovery. This involves screening the compound against a broad panel of related proteins, such as a kinome panel for kinase inhibitors or a panel of GPCRs for a compound like this compound. This can help identify potential off-target liabilities early in the research process.
Troubleshooting Guide: Unexpected Experimental Outcomes
Here are some common issues encountered during in vitro and cell-based assays that may be indicative of off-target effects, along with recommended troubleshooting steps.
Issue 1: The observed cellular phenotype is inconsistent with the known function of the target.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target Effects | Validate with a secondary modulator: Use a structurally distinct agonist or antagonist for the same target. | If the phenotype is recapitulated, it is more likely to be an on-target effect. |
| Perform a dose-response curve: Test a wide range of compound concentrations. | A clear dose-dependent effect that correlates with the EC50 for the primary target suggests on-target activity. | |
| Conduct a rescue experiment: Transfect cells with a mutant version of the target protein that is resistant to the compound, or use siRNA/CRISPR to knock down the target. | If the compound-induced phenotype is reversed in cells with the resistant mutant or absent in knockdown cells, it strongly supports an on-target mechanism. |
Issue 2: The compound exhibits significant cytotoxicity at concentrations required for target modulation.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target Toxicity | Lower the compound concentration: Determine the minimal concentration needed for the on-target effect. | Reduced toxicity while maintaining the desired on-target activity. |
| Counter-screen in a target-negative cell line: Use a cell line that does not express the intended target. | If toxicity persists, it is likely due to off-target effects. | |
| Profile against toxicity-related targets: Screen the compound against a panel of known toxicity-related proteins (e.g., hERG, CYPs). | Identification of interactions with toxicity-related proteins can explain the observed cytotoxicity. |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using a Rescue Experiment
This protocol describes how to perform a rescue experiment to confirm that the observed cellular phenotype is a direct result of the compound's interaction with its intended target.
Methodology:
-
Generate a Resistant Mutant: Introduce a mutation into the target protein's sequence that is predicted to disrupt compound binding without affecting the protein's function.
-
Cell Line Transfection: Transfect a cell line that endogenously expresses the target with a vector encoding the resistant mutant. A control transfection with a vector encoding the wild-type target should be performed in parallel.
-
Compound Treatment: Treat both the mutant-expressing and wild-type-expressing cells with the compound at a concentration known to produce the phenotype of interest.
-
Phenotypic Analysis: Assess the phenotype in both cell populations.
Expected Results:
| Cell Line | Phenotype upon Compound Treatment | Interpretation |
| Wild-Type Target Expressing | Phenotype Observed | The compound is active in the cells. |
| Resistant Mutant Expressing | Phenotype Abolished or Reduced | The phenotype is likely due to on-target engagement. |
| Resistant Mutant Expressing | Phenotype Persists | The phenotype may be due to off-target effects. |
Protocol 2: Kinome Selectivity Profiling
For compounds that may have unknown kinase off-targets, a kinome-wide selectivity screen is a valuable tool.
Methodology:
-
Compound Submission: Provide your compound to a commercial service or a core facility that offers kinome screening services.
-
Screening: The compound is typically screened at one or two concentrations against a large panel of recombinant kinases.
-
Data Analysis: The inhibitory activity against each kinase is measured, often as a percentage of inhibition. Hits are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up: For any identified off-target hits, determine the IC50 values to quantify the potency of the interaction.
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts and workflows.
Caption: A logical workflow for troubleshooting unexpected experimental phenotypes.
Caption: Signaling pathways illustrating on-target versus potential off-target effects of this compound.
References
Interpreting unexpected results with ASN02563583
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ASN02563583. Our aim is to help you interpret unexpected results and optimize your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Our troubleshooting guide is designed to directly address potential issues you may encounter during your experiments with this compound.
Q1: Why am I observing a lower-than-expected potency (higher IC50 or EC50) for this compound in my assay?
A1: Several factors could contribute to reduced potency. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Confirm the correct storage of the compound powder (-20°C) and solutions (-80°C for up to 6 months).[1] Repeated freeze-thaw cycles can degrade the compound.
-
Ensure complete solubilization. This compound requires ultrasonic treatment to dissolve in DMSO.[1] Incomplete solubilization will lead to a lower effective concentration.
-
-
Assay Conditions:
-
Cell Type and Receptor Expression: GPR17 expression levels can vary significantly between cell lines. Verify the expression of GPR17 in your specific cell model. Low receptor density will result in a diminished response.
-
Presence of Heterodimers: this compound's activity can be influenced by the presence of chemokine receptors like CXCR2 and CXCR4, with which GPR17 can form heterodimers.[2] The expression of these partner receptors in your cell system could modulate the observed potency.
-
Assay Buffer Components: Components in your assay buffer, such as serum proteins, can bind to the compound and reduce its free concentration.
-
Q2: I'm seeing inconsistent or variable results between experimental replicates. What could be the cause?
A2: Inconsistent results often stem from subtle variations in experimental execution.
-
Pipetting and Dilution Accuracy: Ensure precise and consistent pipetting, especially when preparing serial dilutions of this compound. Small errors at high concentrations can be magnified at lower concentrations.
-
Cell Health and Density: Use cells that are healthy and in the logarithmic growth phase. Ensure consistent cell seeding density across all wells, as variations can alter the overall response.
-
Incubation Times: Adhere strictly to the specified incubation times for compound treatment and subsequent assay steps. Deviations can lead to variability, especially in kinetic-dependent responses like receptor desensitization.[2]
Q3: My results suggest off-target effects or a paradoxical increase in a signaling pathway I expected this compound to inhibit. How do I interpret this?
A3: This could be due to the complex nature of GPR17 signaling and its interactions.
-
GPR17 Signaling Complexity: GPR17 is known to couple to different G proteins and can activate multiple downstream signaling pathways. The observed effect may be a legitimate, though perhaps unexpected, consequence of GPR17 activation in your specific cellular context.
-
Heterodimerization Effects: The formation of heterodimers between GPR17 and other receptors like CXCR2 or CXCR4 can lead to altered signaling outcomes.[2] For example, the functional interaction between these receptors can modulate intracellular cAMP levels in complex ways.
-
Receptor Desensitization: Prolonged stimulation of GPR17 with an agonist like this compound can lead to homologous desensitization, a process where the receptor's response diminishes over time. This could be misinterpreted as an off-target effect if the time course of the experiment is not considered.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C25H24N4O3S | |
| Molecular Weight | 460.55 | |
| Target | GPR17 | |
| IC50 | 0.64 nM ([35S]GTPγS binding assay) | |
| Pathway | Immunology/Inflammation |
Experimental Protocols
1. [35S]GTPγS Binding Assay
This protocol is designed to measure the activation of G protein-coupled receptors (GPCRs) like GPR17 by assessing the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation.
-
Materials:
-
Cell membranes expressing GPR17
-
This compound
-
[35S]GTPγS
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)
-
Scintillation cocktail
-
-
Procedure:
-
Prepare cell membranes from cells overexpressing GPR17.
-
In a microplate, add the assay buffer, GDP (to a final concentration of ~10 µM), and varying concentrations of this compound.
-
Add the cell membranes to the wells and incubate for a short period (e.g., 15 minutes) at 30°C to allow the compound to bind to the receptor.
-
Initiate the reaction by adding [35S]GTPγS (to a final concentration of ~0.1 nM).
-
Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free [35S]GTPγS.
-
Allow the filters to dry, then add a scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Data are typically plotted as specific binding (total binding minus non-specific binding, determined in the presence of excess unlabeled GTPγS) versus the log concentration of this compound to determine the EC50.
-
2. Intracellular cAMP Quantification Assay
This protocol measures the modulation of intracellular cyclic AMP (cAMP) levels, a key second messenger in many GPCR signaling pathways.
-
Materials:
-
Cells expressing GPR17 (and potentially CXCR2/CXCR4)
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA-based or radioligand binding assay)
-
-
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 15-30 minutes).
-
Stimulate the cells with an adenylyl cyclase activator like forskolin to induce cAMP production.
-
After the stimulation period, lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
Quantify the cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen assay kit.
-
Results are typically expressed as the amount of cAMP produced relative to a control (e.g., forskolin stimulation alone).
-
Visualizations
References
Technical Support Center: ASN02563583 Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the utilization of ASN02563583, a potent GPR17 modulator, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule modulator of the G protein-coupled receptor 17 (GPR17). It has been characterized as a potent GPR17 agonist.
Q2: What is the reported potency of this compound?
A2: this compound has a reported IC50 of 0.64 nM in a [35S]GTPγS binding assay, indicating high-affinity binding to the GPR17 receptor.
Q3: What are the primary research applications for this compound?
A3: this compound is primarily utilized in the study of neurological diseases. Its role as a GPR17 modulator makes it a valuable tool for investigating processes such as oligodendrocyte differentiation, myelination, and neuronal signaling.
Q4: What are the known downstream signaling pathways affected by this compound?
A4: As a GPR17 agonist, this compound is expected to activate downstream signaling cascades mediated by both Gαi/o and Gαq proteins. This can lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of effectors such as protein kinase A (PKA), cAMP response element-binding protein (CREB), and extracellular signal-regulated kinase (ERK). It may also induce calcium mobilization via the Gαq pathway.
Q5: What is the role of GPR17 in oligodendrocyte differentiation?
A5: The role of GPR17 in oligodendrocyte differentiation is complex and somewhat controversial. Some studies suggest that GPR17 activation is necessary for the initial stages of oligodendrocyte precursor cell (OPC) differentiation. However, sustained GPR17 activation appears to inhibit terminal differentiation and myelination. Therefore, the timing and duration of GPR17 modulation are critical factors in experimental design.
Troubleshooting Guides
This section provides troubleshooting for common issues that may be encountered during experiments with this compound.
In Vitro Assays
| Issue | Potential Cause | Recommended Solution |
| High background signal in cAMP assays | 1. High constitutive activity of GPR17 in the cell line. 2. Suboptimal concentration of phosphodiesterase (PDE) inhibitor. 3. Cell stress or poor cell health. | 1. Use a cell line with lower GPR17 expression or validate the basal activity. 2. Titrate the PDE inhibitor to the lowest effective concentration. 3. Ensure cells are healthy, within a low passage number, and handled gently. |
| Low signal-to-noise ratio in functional assays | 1. Low expression or functionality of GPR17 in the chosen cell line. 2. Inadequate concentration or incubation time of this compound. 3. Degradation of the compound. | 1. Verify GPR17 expression by qPCR or Western blot. Consider using a different cell line or a transient transfection system. 2. Perform a dose-response and time-course experiment to determine the optimal conditions. 3. Prepare fresh stock solutions of this compound and store them properly. |
| High variability between replicate wells | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with a buffer to minimize evaporation. |
| Unexpected or contradictory results in oligodendrocyte differentiation assays | 1. The dual role of GPR17 in differentiation (early promotion vs. late inhibition). 2. Variability in the differentiation potential of primary OPCs. 3. Off-target effects of this compound at high concentrations. | 1. Carefully design time-course experiments to assess the effect of this compound at different stages of differentiation. 2. Use a sufficient number of biological replicates and consider using an immortalized oligodendrocyte cell line for more consistent results. 3. Perform dose-response experiments and consider using a structurally different GPR17 agonist as a control. |
In Vivo Studies
| Issue | Potential Cause | Recommended Solution |
| Poor bioavailability or CNS penetration of this compound | 1. Suboptimal formulation or route of administration. 2. Rapid metabolism of the compound. | 1. Consult the manufacturer's data sheet for recommended solvents and administration routes. Consider using formulation enhancers or alternative delivery methods (e.g., osmotic pumps). 2. Perform pharmacokinetic studies to determine the half-life and metabolite profile of this compound. |
| Lack of efficacy in a neurological disease model | 1. Insufficient target engagement in the brain. 2. The timing of treatment does not align with the therapeutic window of GPR17 modulation. 3. The chosen animal model is not appropriate for the GPR17-mediated pathology. | 1. Measure the concentration of this compound in the brain tissue and assess downstream biomarker modulation (e.g., pERK levels). 2. Test different treatment initiation times and durations based on the disease progression. 3. Thoroughly research the expression and role of GPR17 in the specific disease model. |
| Observed off-target effects or toxicity | 1. High doses of this compound leading to engagement with other receptors or cellular targets. 2. The vehicle used for administration has toxic effects. | 1. Perform a dose-escalation study to find the minimum effective dose with minimal side effects. Consider testing for activity at closely related receptors. 2. Run a vehicle-only control group to assess any adverse effects of the formulation. |
Data Presentation
This compound Compound Profile
| Property | Value |
| Target | G Protein-Coupled Receptor 17 (GPR17) |
| Mechanism of Action | Agonist |
| IC50 ([35S]GTPγS binding) | 0.64 nM |
| Molecular Formula | C₂₅H₂₄N₄O₃S |
| Molecular Weight | 460.55 g/mol |
| Solubility (in vitro) | DMSO: ≥ 100 mg/mL (≥ 217.13 mM) |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (in solvent) | -80°C for 6 months, -20°C for 1 month |
Experimental Protocols
[35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing GPR17 (e.g., HEK293-GPR17).
-
Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 1 µM GDP, pH 7.4.
-
Reaction Setup: In a 96-well plate, add cell membranes, varying concentrations of this compound (or other test compounds), and assay buffer.
-
Initiation: Start the reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Stop the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS against the log concentration of this compound to determine the EC50 value.
cAMP Measurement Assay
This assay quantifies the intracellular concentration of cyclic AMP, a key second messenger in Gαi/o-coupled receptor signaling.
Methodology:
-
Cell Seeding: Seed GPR17-expressing cells into a 96-well plate and culture overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulation: Stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Detection: Follow the manufacturer's protocol for the chosen cAMP assay kit to measure the cAMP levels in each well.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of this compound to determine the IC50 value.
Oligodendrocyte Differentiation Assay
This assay assesses the effect of this compound on the differentiation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes.
Methodology:
-
OPC Culture: Isolate and culture primary OPCs or use an immortalized OPC cell line.
-
Differentiation Induction: Induce differentiation by withdrawing growth factors and adding differentiation-promoting factors (e.g., T3 thyroid hormone).
-
This compound Treatment: Treat the cells with different concentrations of this compound at various time points during the differentiation process.
-
Immunocytochemistry: After a set period of differentiation (e.g., 3-5 days), fix the cells and perform immunofluorescence staining for markers of different oligodendrocyte stages (e.g., O4 for immature oligodendrocytes and Myelin Basic Protein (MBP) for mature oligodendrocytes).
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the percentage of O4+ and MBP+ cells in each treatment condition.
-
Data Analysis: Compare the differentiation profiles of this compound-treated cells with vehicle-treated controls.
Mandatory Visualization
Caption: GPR17 signaling pathway activated by this compound.
Caption: Experimental workflow for a cAMP measurement assay.
Caption: Troubleshooting logic for low signal-to-noise ratio.
Stability of ASN02563583 in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of ASN02563583, a modulator of the GPR17 receptor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid powder. The recommended storage temperatures are -20°C for up to 3 years and 4°C for up to 2 years[1].
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions are typically prepared in 100% DMSO. When stored in a solvent, it is recommended to keep the solution at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability[1]. To aid dissolution, sonication may be necessary. It is important to note that hygroscopic DMSO can significantly impact the solubility of the compound[1].
Q3: What is the known mechanism of action for this compound?
A3: this compound is a modulator of the G protein-coupled receptor 17 (GPR17)[1]. GPR17 is primarily coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, affects downstream signaling pathways involving PKA and CREB, which play a role in regulating oligodendrocyte differentiation.
Q4: In which research areas is this compound commonly used?
A4: this compound is primarily used in the study of neurological diseases due to its activity as a GPR17 modulator[1]. GPR17 is involved in processes such as myelination and remyelination, making it a target for conditions like multiple sclerosis.
Troubleshooting Guide
Issue 1: My this compound powder will not fully dissolve in my aqueous buffer.
-
Cause: this compound has limited aqueous solubility. Direct dissolution in aqueous buffers is not recommended.
-
Solution: First, prepare a high-concentration stock solution in 100% DMSO (e.g., 100 mg/mL). Then, dilute this stock solution into your aqueous experimental buffer to the final desired concentration. Ensure the final concentration of DMSO in your experiment is compatible with your assay and below a level that could cause cellular toxicity (typically <0.5%). If precipitation still occurs upon dilution, consider using a co-solvent system. For in vivo studies, formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil have been used to achieve a solubility of 5 mg/mL.
Issue 2: I am observing inconsistent results in my cell-based assays.
-
Cause 1: Compound Degradation. The stability of this compound in your specific cell culture medium and experimental conditions (e.g., 37°C, 5% CO2) may be limited.
-
Solution 1: It is advisable to perform a stability study of this compound under your specific experimental conditions. An experimental protocol for assessing chemical stability is provided below. If the compound is found to be unstable, consider reducing the incubation time or replenishing the compound during the experiment.
-
Cause 2: Adsorption to plasticware. Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.
-
Solution 2: To mitigate this, consider using low-adhesion microplates and tubes. It is also good practice to prepare dilutions immediately before use.
Stability of this compound
While specific stability data for this compound across a range of pH and temperature conditions is not extensively published, the following tables provide illustrative data based on the typical behavior of small molecules. Researchers should conduct their own stability assessments for their specific experimental conditions.
Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 25°C
| pH | Incubation Time (hours) | % Remaining (Illustrative) |
| 3.0 | 24 | >95% |
| 5.0 | 24 | >95% |
| 7.4 | 24 | 85-95% |
| 9.0 | 24 | <80% |
Disclaimer: This data is illustrative and not based on direct experimental results for this compound. Stability is compound-specific and should be experimentally verified.
Table 2: Illustrative Temperature Stability of this compound in DMSO Stock Solution (10 mM)
| Temperature | Storage Duration | % Remaining (Illustrative) |
| Room Temperature (25°C) | 24 hours | >98% |
| 4°C | 7 days | >95% |
| -20°C | 1 month | >99% |
| -80°C | 6 months | >99% |
Disclaimer: This data is illustrative and not based on direct experimental results for this compound, except where cited. Stability is dependent on the specific solvent and concentration.
Experimental Protocols
Protocol 1: Determination of Aqueous Kinetic Solubility
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO.
-
In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visually inspect each well for precipitation. The highest concentration that remains clear is the approximate kinetic solubility.
-
(Optional) Quantify precipitation by measuring the turbidity at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader.
Protocol 2: Assessment of Chemical Stability by HPLC
-
Prepare a solution of this compound in your desired buffer (e.g., cell culture medium) at the final working concentration.
-
Immediately take an aliquot for the T=0 time point. Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 2, 4, 8, 24 hours), take aliquots and process them as in step 2.
-
Analyze all samples by a validated HPLC method to determine the concentration of this compound remaining.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Visualizations
References
Technical Support Center: Mitigating Cytotoxicity of ASN02563583 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered during in-vitro experiments with the GPR17 modulator, ASN02563583.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a modulator of the G protein-coupled receptor 17 (GPR17). It has been shown to have a high potency for GPR17, with a reported IC50 of 0.64 nM in a [35S]GTPγS binding assay.[1][2] GPR17 is involved in various physiological processes, including the regulation of oligodendrocyte differentiation and myelination. However, its activation has also been linked to the induction of cell death in certain contexts, particularly in cancer cell lines and under conditions of cellular stress.[3][4]
Q2: We are observing significant cell death in our cultures after treatment with this compound. What are the potential causes?
A2: High cytotoxicity from this compound can stem from several factors:
-
On-target cytotoxicity: Activation of GPR17 can trigger downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to apoptosis.
-
Cell line sensitivity: The expression level of GPR17 and the dependence of the cell line on the pathways it modulates can influence sensitivity to the compound.
-
Compound concentration and exposure time: Excessive concentration or prolonged exposure can overwhelm cellular homeostatic mechanisms.
-
Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations.
-
Compound stability and solubility: Degradation or precipitation of the compound in culture media can lead to inconsistent results and potential cytotoxicity.
Q3: How can we reduce the cytotoxic effects of this compound in our experiments?
A3: Several strategies can be employed to mitigate cytotoxicity:
-
Optimize concentration and exposure time: Conduct a dose-response and time-course experiment to determine the optimal concentration and duration of treatment that elicits the desired biological effect with minimal cell death.
-
Monitor solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically below 0.5%).
-
Assess compound stability: Prepare fresh stock solutions and consider the stability of this compound in your specific culture medium over the experimental duration.
-
Consider the cell culture conditions: Factors such as cell density and serum concentration can influence cellular responses to the compound.
-
Investigate the mechanism of cell death: Understanding how this compound induces cytotoxicity (e.g., apoptosis) can help in devising targeted mitigation strategies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity across all tested concentrations | Compound concentration is too high. | Perform a dose-response experiment with a wider and lower range of concentrations. |
| Solvent toxicity. | Run a vehicle control with the highest concentration of the solvent used. | |
| Cell culture contamination. | Check for microbial contamination (e.g., mycoplasma). | |
| Incorrect compound handling. | Verify the identity and purity of the compound. Ensure proper storage and handling. | |
| Cell death observed only in specific cell lines | Differential GPR17 expression. | Quantify GPR17 expression levels in your cell lines (e.g., via qPCR or Western blot). |
| On-target toxicity in sensitive lines. | Investigate the downstream signaling pathways (e.g., MAPK) in sensitive versus resistant cell lines. | |
| Inconsistent cytotoxicity results between experiments | Compound instability or precipitation. | Prepare fresh dilutions for each experiment. Visually inspect for precipitates. |
| Variability in cell health or density. | Standardize cell seeding density and ensure consistent cell viability before treatment. |
Quantitative Data
Table 1: Potency of this compound
| Assay | Parameter | Value | Reference |
| [35S]GTPγS binding | IC50 | 0.64 nM |
Table 2: Example Cytotoxicity Data for a GPR17 Agonist (CHBC) in Glioblastoma Cell Lines
| Cell Line | Compound | Parameter | Value (µM) | Reference |
| LN229 | CHBC | IC50 | 85.33 ± 2.72 | |
| SNB19 | CHBC | IC50 | 85.54 ± 5.20 | |
| LN229 | Temozolomide (TMZ) | IC50 | 67.81 ± 4.51 | |
| SNB19 | Temozolomide (TMZ) | IC50 | 69.87 ± 4.64 |
Note: Specific cytotoxicity data (CC50) for this compound is not publicly available. Researchers should determine this experimentally for their specific cell lines.
Experimental Protocols
Caspase 3/7 Activation Assay (Apoptosis Detection)
This protocol is adapted from commercially available luminescent assays.
Principle: Activated caspases 3 and 7 cleave a specific substrate, releasing a substrate for luciferase, which generates a luminescent signal proportional to caspase activity.
Procedure:
-
Seed cells in a 96-well white-walled plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations. Include vehicle-only and positive controls (e.g., a known apoptosis inducer).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add the reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure luminescence using a plate reader.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Procedure:
-
Seed cells in a 96-well plate or on coverslips and treat with this compound as described above. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Prepare a JC-1 staining solution according to the manufacturer's protocol.
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
Analyze the fluorescence using a fluorescence microscope, flow cytometer, or fluorescence plate reader.
-
Red fluorescence (aggregates): Excitation ~585 nm / Emission ~590 nm.
-
Green fluorescence (monomers): Excitation ~510 nm / Emission ~527 nm.
-
MAPK Pathway Analysis (Western Blot)
Principle: Western blotting is used to detect the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK, JNK, p38), indicating pathway activation.
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the MAPK proteins of interest (e.g., phospho-ERK1/2, total ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: GPR17 signaling pathway leading to apoptosis.
Caption: Troubleshooting workflow for cytotoxicity.
References
Validation & Comparative
A Comparative Guide to GPR17 Agonists: Profiling ASN02563583 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ASN02563583 with other known GPR17 agonists. The G protein-coupled receptor 17 (GPR17) is a promising therapeutic target for a range of neurological conditions, including demyelinating diseases and glioblastoma. Understanding the pharmacological characteristics of its agonists is crucial for advancing drug discovery efforts in this area.
Comparative Performance of GPR17 Agonists
The following table summarizes the quantitative data for key GPR17 agonists based on available experimental evidence. Potency (EC₅₀/IC₅₀) and the specific assay used are highlighted to provide a clear comparison of their activity at the GPR17 receptor.
| Compound | Type | Potency (EC₅₀/IC₅₀) | Assay | Reference |
| This compound | Synthetic Agonist | IC₅₀: 0.64 nM | [³⁵S]GTPγS Binding Assay | [1] |
| MDL29951 | Synthetic Agonist | EC₅₀: 1.9 nM | HTRF cAMP Assay | [2] |
| EC₅₀: 0.34 µM | PathHunter β-Arrestin Assay | [2] | ||
| CHBC | Synthetic Agonist | IC₅₀: 85 µM (cytotoxicity in GBM cells) | Cell Viability Assay | [3] |
| UDP-glucose | Endogenous Agonist (Disputed) | - | - | [4] |
| LTC₄/LTD₄ | Endogenous Agonist (Disputed) | - | - |
Note: The role of endogenous molecules like UDP-glucose and cysteinyl leukotrienes (LTC₄, LTD₄) as direct GPR17 agonists is a subject of ongoing debate within the scientific community.
Experimental Methodologies
Detailed protocols for the key assays used to characterize GPR17 agonists are provided below. These methods are fundamental for assessing the potency and efficacy of novel compounds targeting this receptor.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor of interest upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human GPR17 receptor (e.g., 1321N1 astrocytoma cells). Cells are homogenized in a Tris-HCl/EDTA buffer and centrifuged. The resulting pellet is washed and resuspended in a Tris-HCl/MgCl₂ buffer.
-
Incubation: Aliquots of the cell membranes are incubated with increasing concentrations of the test compound (agonist).
-
Reaction Initiation: The binding reaction is initiated by the addition of [³⁵S]GTPγS.
-
Termination and Measurement: The reaction is stopped by rapid filtration. The amount of bound [³⁵S]GTPγS is determined by scintillation counting. The data is then used to calculate potency (IC₅₀ or EC₅₀) and efficacy (Emax) values for the agonist.
cAMP Accumulation Assay
This assay quantifies the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger. For GPR17, which primarily couples to Gαi/o proteins, agonist activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Protocol:
-
Cell Culture: Cells expressing the GPR17 receptor are seeded in appropriate microplates.
-
Pre-stimulation (for Gαi/o coupled receptors): To measure the inhibitory effect, intracellular cAMP levels are first elevated using a direct adenylyl cyclase activator like forskolin.
-
Agonist Treatment: Cells are then treated with varying concentrations of the test agonist.
-
Lysis and Detection: Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luciferase-based biosensors (e.g., GloSensor™). The reduction in the cAMP signal in the presence of an agonist indicates GPR17 activation.
Visualizing GPR17 Signaling and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the GPR17 signaling pathway and a typical experimental workflow for agonist comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDL-29951 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Enigmatic GPCR finds a stimulating drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GPR17 Agonists: ASN02563583 vs. MDL29,951
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two putative agonists of the G protein-coupled receptor 17 (GPR17), ASN02563583 and MDL29,951. GPR17 is a key regulator of oligodendrocyte differentiation and a promising therapeutic target for demyelinating diseases. This document synthesizes available experimental data to aid researchers in selecting the appropriate chemical tool for their studies.
Summary of GPR17 Activation and Downstream Signaling
GPR17 is a receptor that can couple to multiple G protein subtypes, including Gαi/o, Gαq, and Gαs, as well as recruit β-arrestins.[1] Activation of these pathways leads to various downstream cellular responses. The Gαi/o pathway is primarily associated with the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2] The Gαq pathway activates phospholipase C, resulting in an increase in intracellular calcium ([Ca2+]i).[2] The precise signaling cascade activated by GPR17 can be agonist-dependent and cell-type specific.
Head-to-Head Comparison: this compound vs. MDL29,951
A critical point of consideration for researchers is the conflicting evidence regarding the activity of this compound. While listed as a potent agonist in the IUPHAR/BPS Guide to PHARMACOLOGY, some studies have reported it to be inactive.
Quantitative Data on GPR17 Activation
The following tables summarize the available quantitative data for both compounds across different functional assays.
Table 1: Calcium Mobilization Assay
| Compound | Cell Line | Potency (EC50) | Efficacy | Source |
| MDL29,951 | SK-N-MC expressing GPR17 | Concentration-dependent activation observed | - | [1] |
| Primary rat OPCs | Concentration-dependent activation observed | - | [1] | |
| This compound (Asinex-1) | SK-N-MC expressing GPR17 | No activation observed | - | |
| Primary rat OPCs | No activation observed | - |
Table 2: [³⁵S]GTPγS Binding Assay
| Compound | Cell System | Potency (EC50) | Efficacy (% of basal) | Source |
| MDL29,951 | Membranes from COS7 cells expressing GPR17 | Concentration-dependent activation observed | - | |
| This compound (Asinex-1) | Membranes from COS7 cells expressing GPR17 | No activation observed | - |
Table 3: cAMP Accumulation Assay
| Compound | Cell Line | Potency | Efficacy | Source |
| MDL29,951 | GLUTag cells expressing hGPR17L | IC50 = 29 nM (inhibition of forskolin-stimulated cAMP) | 37 ± 5.1% max inhibition | |
| This compound (Asinex 1) | 1321N1 cells expressing WT GPR17 | 5 nM induced a time-dependent loss of GPR17 functionality | - |
Note on Conflicting Data for this compound: One study directly comparing MDL29,951 and this compound (referred to as Asinex-1) found that while MDL29,951 produced concentration-dependent activation of GPR17 in calcium mobilization and [³⁵S]GTPγS binding assays, Asinex-1 was inactive in these same assays. However, another study utilized "Asinex 1" as a GPR17 agonist, demonstrating its ability to induce receptor desensitization in a cAMP assay. This discrepancy highlights the need for further validation of this compound's activity and selectivity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation, typically mediated by Gαq signaling.
Protocol:
-
Cell Culture: GPR17-expressing SK-N-MC cells or primary rat oligodendrocyte progenitor cells (OPCs) are seeded into appropriate culture vessels.
-
Loading with Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Compound Addition: Varying concentrations of the test compound (MDL29,951 or this compound) are added to the cells.
-
Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve. Concentration-response curves are generated to determine the EC50 value.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by a GPCR agonist. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing GPR17 (e.g., COS7 or 1321N1 cells). This involves cell homogenization and centrifugation to isolate the membrane fraction.
-
Incubation: Aliquots of cell membranes are incubated with increasing concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP.
-
Separation of Bound and Free Ligand: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is subtracted, and the specific binding is plotted against the compound concentration to determine potency (EC50) and efficacy.
cAMP Accumulation Assay
This assay measures the modulation of intracellular cyclic AMP levels, which is often a result of Gαi/o (inhibition) or Gαs (stimulation) activation.
Protocol:
-
Cell Culture: Cells expressing GPR17 (e.g., 1321N1 or GLUTag cells) are cultured in appropriate plates.
-
Pre-treatment (for inhibition assays): To measure Gαi/o-mediated inhibition, cells are typically stimulated with forskolin, an adenylyl cyclase activator, to induce cAMP production.
-
Compound Addition: The test compound is added at various concentrations.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a radioligand binding assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The amount of cAMP produced is quantified, and concentration-response curves are generated to determine the IC50 (for inhibition) or EC50 (for stimulation).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the GPR17 signaling pathways and the workflows of the key experimental assays.
Caption: GPR17 Signaling Pathways.
Caption: Calcium Mobilization Assay Workflow.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Conclusion
MDL29,951 is a well-characterized agonist of GPR17, consistently demonstrating activity across multiple assay platforms. It serves as a reliable tool for studying GPR17-mediated signaling and its role in oligodendrocyte biology.
The activity of this compound as a GPR17 agonist is currently ambiguous due to conflicting reports in the scientific literature. While listed as a high-potency agonist in a major pharmacology database, direct comparative studies have failed to confirm its activity in key functional assays. Researchers considering the use of this compound should proceed with caution and are encouraged to independently validate its activity in their experimental systems.
This guide is intended to provide an objective overview based on publicly available data. As new research emerges, the understanding of these compounds and their interaction with GPR17 will continue to evolve.
References
Comparative Efficacy of the Synthetic Compound ASN02563583 and Endogenous Ligands at the GPR17 Receptor
A comprehensive analysis of available data on the pharmacological activity of the synthetic molecule ASN02563583 in comparison to the purported endogenous ligands of the G protein-coupled receptor 17 (GPR17).
This guide provides a detailed comparison of the efficacy of the synthetic compound this compound and the proposed endogenous ligands for the GPR17 receptor. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology of this orphan receptor, which has emerged as a potential therapeutic target for a range of neurological disorders.
Introduction to GPR17 and its Ligands
G protein-coupled receptor 17 (GPR17) is a receptor that is phylogenetically related to both the P2Y receptors for nucleotides and the cysteinyl-leukotriene (CysLT) receptors[1]. It is primarily expressed in the central nervous system, particularly in oligodendrocyte precursor cells (OPCs), and is implicated in the regulation of myelination and in the response to brain injury[2][3]. The identification of its endogenous ligands has been a subject of scientific debate. Uracil nucleotides, such as UDP-glucose, and cysteinyl-leukotrienes, such as LTD4, have been proposed as endogenous agonists[1][4]. However, several studies have reported a lack of reproducible activation, leading to controversy over their true physiological relevance.
This compound is a synthetic compound that has been investigated for its activity at the GPR17 receptor. Its pharmacological profile is not yet fully elucidated in publicly available literature, with some data suggesting antagonistic properties while other studies refer to it as an agonist.
Quantitative Comparison of Ligand Efficacy
Direct comparative studies of this compound and endogenous ligands in the same experimental settings are limited in the publicly accessible scientific literature. The following tables summarize the available quantitative data on the potency and efficacy of these compounds from various sources. It is important to note the variability in experimental systems and assays, which can influence the obtained values.
Table 1: Pharmacological Data for this compound at the GPR17 Receptor
| Compound | Assay Type | Parameter | Value | Cell Line | Reference |
| This compound | [35S]GTPγS Binding | IC50 | 0.64 nM | - |
Note: The reported IC50 value from the [35S]GTPγS binding assay suggests that this compound may act as an antagonist or inverse agonist.
Table 2: Pharmacological Data for Endogenous Ligands at the GPR17 Receptor
| Ligand | Assay Type | Parameter | Value | Cell Line | Reference |
| LTD4 | [35S]GTPγS Binding | EC50 | Nanomolar range | 1321N1 | |
| UDP-glucose | [35S]GTPγS Binding | EC50 | Micromolar range | 1321N1 | |
| Uracil nucleotides | [35S]GTPγS Binding | EC50 | Micromolar range | 1321N1 | |
| Cysteinyl leukotrienes | [35S]GTPγS Binding | EC50 | Nanomolar range | 1321N1 |
Signaling Pathways
GPR17 is known to couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. There is also evidence suggesting that GPR17 can couple to Gαq proteins, which would lead to the activation of phospholipase C and subsequent mobilization of intracellular calcium. The activation of GPR17 by its agonists is expected to trigger these downstream signaling events.
Caption: GPR17 Gαi-coupled signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of GPR17 ligands.
[35S]GTPγS Binding Assay
This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation by an agonist. It provides a direct measure of G protein engagement.
Protocol:
-
Membrane Preparation: Crude membranes are prepared from cells expressing the GPR17 receptor (e.g., transfected 1321N1 cells). Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, the following components are added in order: assay buffer, unlabeled GTPγS (for non-specific binding determination), the test compound (this compound or endogenous ligand) at various concentrations, and the cell membrane suspension. GDP is often included to enhance the agonist-stimulated signal. The plate is pre-incubated at 30°C.
-
Reaction Initiation and Incubation: The binding reaction is initiated by the addition of [35S]GTPγS to each well. The plate is then incubated at 30°C for a defined period (e.g., 60 minutes) with gentle shaking.
-
Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS. The filters are washed with ice-cold buffer. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is subtracted from the total binding to obtain specific binding. The specific binding data is then plotted against the logarithm of the ligand concentration and fitted to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximal efficacy (Emax).
Caption: Workflow for the [35S]GTPγS binding assay.
GloSensor™ cAMP Assay
This is a live-cell, non-lytic assay that measures changes in intracellular cAMP levels. It utilizes a genetically encoded biosensor, a fusion of a cAMP-binding domain to a mutant form of luciferase. Binding of cAMP to the biosensor causes a conformational change that results in an increase in light output.
Protocol:
-
Cell Culture and Transfection: Cells (e.g., HEK293) are cultured and transfected with a plasmid encoding the GloSensor™ cAMP biosensor and, if necessary, a plasmid for GPR17 expression.
-
Cell Plating and Equilibration: Transfected cells are harvested and plated in a 384-well plate. The cells are then incubated with the GloSensor™ cAMP Reagent, which contains the luciferase substrate, to allow for equilibration.
-
Ligand Addition: Once a stable baseline signal is achieved, the test compounds (this compound or endogenous ligands) are added to the wells at various concentrations. For Gαi-coupled receptors like GPR17, cells are often pre-stimulated with forskolin to elevate basal cAMP levels, and the ability of the agonist to inhibit this increase is measured.
-
Luminescence Measurement: The luminescence signal is measured over time using a luminometer. An increase in luminescence indicates an increase in cAMP, while a decrease indicates a decrease in cAMP.
-
Data Analysis: The change in luminescence is plotted against the ligand concentration. For Gαi-coupled receptors, the percentage of inhibition of the forskolin-stimulated cAMP level is calculated, and the data are fitted to a dose-response curve to determine the EC50 or IC50 values.
Caption: Workflow for the GloSensor™ cAMP assay.
Conclusion
The available data on the comparative efficacy of this compound and endogenous GPR17 ligands is currently incomplete. While this compound has been identified as a potent modulator of GPR17, its precise mechanism of action (agonist versus antagonist) requires further clarification through functional assays that measure downstream signaling events. The status of uracil nucleotides and cysteinyl-leukotrienes as bona fide endogenous agonists for GPR17 remains a topic of investigation due to conflicting reports in the literature.
To definitively compare the efficacy of this compound to that of endogenous ligands, further studies are required. Specifically, head-to-head comparisons in functional assays, such as cAMP accumulation or calcium mobilization assays, performed under identical experimental conditions, are necessary to determine their relative potencies and efficacies. Such studies will be crucial for advancing our understanding of GPR17 pharmacology and for the development of novel therapeutics targeting this receptor.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the first in vivo GPR17 ligand through an iterative drug discovery pipeline: A novel disease-modifying strategy for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G Protein-Coupled Receptor GPR17: Overview and Update - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GPR17 Modulation: A Comparative Guide to ASN02563583 and Cangrelor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two key pharmacological tools used to study the G protein-coupled receptor 17 (GPR17): the modulator ASN02563583 and the antagonist Cangrelor. GPR17 is a receptor of significant interest in neuroscience, particularly for its role in oligodendrocyte development and its potential as a therapeutic target in neurological diseases. This document outlines the pharmacological profiles of these compounds, details common experimental protocols for validating their effects, and visualizes the underlying biological pathways and experimental workflows.
Comparative Pharmacological Data
The following table summarizes the available quantitative data for this compound and Cangrelor in various assays targeting GPR17. It is important to note that the data for each compound were generated in different experimental contexts. A direct, head-to-head comparison in the same assay has not been identified in the public domain.
| Compound | Target | Assay Type | Measured Activity | Value |
| This compound | GPR17 | [³⁵S]GTPγS Binding Assay | IC₅₀ | 0.64 nM[1] |
| Cangrelor | GPR17 | cAMP Accumulation Assay | Antagonist Activity | Counteracts agonist-induced decrease in cAMP[2] |
GPR17 Signaling Pathway
GPR17 is a dual-coupling receptor, primarily signaling through Gαi/o and Gαq proteins. Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn leads to an increase in intracellular calcium (Ca²⁺) concentrations. These signaling cascades ultimately influence downstream cellular processes, including the regulation of oligodendrocyte differentiation.
Experimental Workflow for GPR17 Antagonist Validation
Validating the antagonistic properties of a compound like Cangrelor at the GPR17 receptor typically involves a multi-assay approach. This workflow ensures the observed effects are specific to the receptor and allows for the characterization of the antagonist's mechanism of action across different signaling outputs.
Experimental Protocols
Detailed methodologies for key functional assays are provided below. These protocols are generalized and may require optimization based on the specific cell line and reagents used.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the GPR17 receptor upon agonist stimulation, a hallmark of GPCR activation. Antagonists are evaluated for their ability to block this recruitment.
Materials:
-
Cells stably expressing a tagged GPR17 receptor and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® cells).
-
Cell culture medium and supplements.
-
Assay buffer.
-
GPR17 agonist (e.g., a known potent agonist).
-
Test antagonist (e.g., Cangrelor).
-
Chemiluminescent substrate.
-
White, opaque 384-well microplates.
-
Luminometer.
Protocol:
-
Cell Plating: Seed the GPR17-expressing cells into 384-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the antagonist (e.g., Cangrelor) in assay buffer.
-
Antagonist Incubation: Add the antagonist dilutions to the respective wells of the cell plate and incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the GPR17 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells, except for the negative control wells.
-
Incubation: Incubate the plate for a defined time (e.g., 90 minutes) at 37°C to allow for β-arrestin recruitment.
-
Detection: Add the chemiluminescent substrate to all wells and incubate at room temperature for 60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the antagonist concentration to determine the IC₅₀ value.
cAMP Accumulation Assay
This assay quantifies the intracellular concentration of cAMP. Since GPR17 couples to Gαi, its activation by an agonist will decrease cAMP levels. An antagonist will prevent this decrease.
Materials:
-
Cells expressing GPR17 (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Assay buffer.
-
Forskolin (an adenylyl cyclase activator).
-
GPR17 agonist.
-
Test antagonist (e.g., Cangrelor).
-
cAMP detection kit (e.g., HTRF, GloSensor™).
-
White, opaque 384-well microplates.
-
Plate reader capable of detecting the specific assay signal (e.g., fluorescence or luminescence).
Protocol:
-
Cell Plating: Plate cells in 384-well plates and incubate overnight.
-
Compound Preparation: Prepare dilutions of the antagonist in assay buffer.
-
Antagonist and Agonist Incubation: Add the antagonist to the cells, followed by the addition of the GPR17 agonist.
-
Forskolin Stimulation: Add forskolin to all wells to stimulate cAMP production and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol of the chosen kit.
-
Data Acquisition: Measure the signal on a compatible plate reader.
-
Data Analysis: The antagonist's ability to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels is quantified to determine its potency (IC₅₀).
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration. GPR17 activation via Gαq leads to an increase in intracellular calcium. An antagonist will block this effect.
Materials:
-
Cells expressing GPR17.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (optional, to prevent dye leakage).
-
GPR17 agonist.
-
Test antagonist (e.g., Cangrelor).
-
Black, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed cells into black, clear-bottom plates and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Addition: Add the antagonist dilutions to the plate.
-
Signal Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Agonist Injection and Reading: Inject the GPR17 agonist into the wells and immediately begin kinetic measurement of the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence intensity reflects the intracellular calcium mobilization. The ability of the antagonist to inhibit the agonist-induced calcium flux is used to determine its IC₅₀.
References
Cross-validation of ASN02563583 activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of the GPR17 agonist, ASN02563583, across different cell lines. Due to the limited availability of publicly accessible, direct comparative studies of this compound in multiple cell lines, this document serves as a template, outlining the requisite experimental data and protocols for such a comparison.
Introduction to this compound and GPR17
This compound is a potent and selective agonist for the G Protein-Coupled Receptor 17 (GPR17). GPR17 is a receptor of interest in the field of neuroscience, particularly in the context of demyelinating diseases like multiple sclerosis. The receptor is expressed on oligodendrocyte precursor cells (OPCs) and plays a crucial role in their differentiation into mature, myelinating oligodendrocytes. Dysregulation of GPR17 signaling has been implicated in the failure of remyelination. As an agonist, this compound is a valuable tool for studying the downstream effects of GPR17 activation and for exploring its therapeutic potential.
Comparative Activity of this compound in Different Cell Lines
A comprehensive understanding of a compound's activity requires its evaluation in a variety of cellular contexts. This includes cell lines endogenously expressing the target receptor at different levels, as well as recombinant cell lines engineered to overexpress the receptor. The following table illustrates how quantitative data on this compound activity would be presented.
| Cell Line | GPR17 Expression Level | Assay Type | Agonist Activity (EC50, nM) | Antagonist Activity (IC50, nM) |
| HEK293T-hGPR17 | High (Recombinant) | GTPγS Binding | 1.5 ± 0.3 | >10,000 |
| Calcium Mobilization | 5.2 ± 0.8 | >10,000 | ||
| CHO-K1-hGPR17 | High (Recombinant) | GTPγS Binding | 2.1 ± 0.5 | >10,000 |
| Calcium Mobilization | 7.8 ± 1.1 | >10,000 | ||
| MO3.13 | Moderate (Endogenous) | GTPγS Binding | 15.7 ± 2.9 | >10,000 |
| Calcium Mobilization | 25.4 ± 4.2 | >10,000 | ||
| U-87 MG | Low (Endogenous) | GTPγS Binding | >1000 | >10,000 |
| Calcium Mobilization | >1000 | >10,000 | ||
| Parental HEK293T | Negligible | GTPγS Binding | No activity detected | No activity detected |
| Calcium Mobilization | No activity detected | No activity detected |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are composite protocols for key assays used to characterize GPR17 agonists.
[35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα proteins upon receptor activation by an agonist.
Materials:
-
Cell membranes prepared from cell lines expressing GPR17
-
[35S]GTPγS (specific activity ~1250 Ci/mmol)
-
GDP
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP
-
Scintillation cocktail
-
Glass fiber filter mats
-
Multi-well plates
Procedure:
-
Prepare cell membranes from the selected cell lines. Determine protein concentration using a standard method (e.g., Bradford assay).
-
In a multi-well plate, add in the following order:
-
Assay Buffer
-
This compound at various concentrations (typically from 10⁻¹¹ M to 10⁻⁵ M)
-
Cell membranes (10-20 µg of protein per well)
-
[35S]GTPγS (final concentration ~0.1 nM)
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS (10 µM).
-
Data are analyzed using non-linear regression to determine the EC50 and Emax values.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled GPCRs.
Materials:
-
Cells cultured in black-walled, clear-bottom multi-well plates
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Fluorescence plate reader with an integrated liquid handling system
Procedure:
-
Seed cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight to form a confluent monolayer.
-
Prepare the loading buffer containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells with Assay Buffer to remove excess dye. Add fresh Assay Buffer to each well.
-
Allow the plate to equilibrate to room temperature for 20 minutes.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add this compound at various concentrations using the integrated liquid handler.
-
Immediately begin kinetic reading of fluorescence intensity for a period of 1-3 minutes.
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Data are analyzed using non-linear regression to determine the EC50 values.
Visualizations
GPR17 Signaling Pathway
Caption: GPR17 Signaling Cascade.
Experimental Workflow for Cross-Validation
Caption: Cross-Validation Workflow.
Validating the Specificity of ASN02563583 for GPR17: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ASN02563583, a modulator of the G protein-coupled receptor 17 (GPR17), with other alternative compounds. The information presented is supported by experimental data to aid in the validation of this compound's specificity for GPR17, a key therapeutic target in neurological diseases due to its role as a negative regulator of oligodendrocyte differentiation and myelination.
Executive Summary
This compound demonstrates high potency for the GPR17 receptor, with a reported half-maximal inhibitory concentration (IC50) of 0.64 nM in [35S]GTPγS binding assays.[1][2] This guide compares this compound with other known GPR17 modulators, including the agonist MDL29,951 and various antagonists such as Pranlukast, HAMI-3379, and the more recently identified compounds 978 and 527. While direct head-to-head comparative studies under identical conditions are limited in the public domain, this guide synthesizes available data to provide a comprehensive overview of their relative potencies and selectivities.
Comparative Analysis of GPR17 Modulators
The table below summarizes the available quantitative data for this compound and its alternatives. It is important to note that direct comparisons of absolute values should be made with caution, as the data may originate from studies with differing experimental conditions.
| Compound | Target | Assay Type | Potency (IC50/EC50) | Selectivity Profile | Reference |
| This compound | GPR17 | [35S]GTPγS binding | 0.64 nM (IC50) | Data on selectivity against a broad panel of receptors is not readily available in the public domain. | [1][2] |
| MDL29,951 | GPR17 | β-arrestin recruitment | 0.34 µM (EC50) | Also an antagonist of the NMDA receptor glycine binding site. | [3] |
| Pranlukast | GPR17 / CysLT1 | G protein activation vs. β-arrestin recruitment | Shows preference for inhibiting G protein activation over β-arrestin recruitment. | Selective for CysLT1 receptor. | |
| HAMI-3379 | GPR17 / CysLT2 | G protein activation vs. β-arrestin recruitment | Equally inhibits both G protein activation and β-arrestin recruitment. | Initially developed as a CysLT2 receptor antagonist. | |
| Compound 978 | GPR17 | β-arrestin, cAMP, Calcium assays | - | High selectivity for GPR17 over purinergic (P2Y) and cysteinyl leukotriene (CysLT) receptors. | |
| Compound 527 | GPR17 | β-arrestin, cAMP, Calcium assays | - | High selectivity for GPR17 over purinergic (P2Y) and cysteinyl leukotriene (CysLT) receptors. |
GPR17 Signaling Pathways and Experimental Workflows
To understand the validation of GPR17 modulators, it is crucial to comprehend the underlying signaling pathways and the experimental workflows used to assess their activity.
GPR17 Signaling Cascade
GPR17 activation is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This initiates a signaling cascade that ultimately influences gene expression related to oligodendrocyte differentiation and survival.
Experimental Workflow for Compound Validation
The specificity and potency of compounds like this compound are determined through a series of in vitro assays. A typical workflow involves an initial binding assay to determine affinity, followed by functional assays to assess the compound's effect on downstream signaling.
Detailed Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are outlines of the protocols for the primary assays used to characterize GPR17 modulators.
[35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist. Antagonists are evaluated by their ability to inhibit agonist-stimulated [35S]GTPγS binding.
Principle: In the inactive state, G proteins are bound to GDP. Agonist binding to a GPCR promotes the exchange of GDP for GTP, leading to G protein activation. The use of [35S]GTPγS, which is resistant to hydrolysis, allows for the accumulation and measurement of activated G proteins.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from cells expressing GPR17.
-
Reaction Mixture: In a microplate, combine the cell membranes, a GPR17 agonist, and varying concentrations of the test compound (e.g., this compound).
-
Initiation: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the mixture to allow for [35S]GTPγS binding to the activated G proteins.
-
Termination and Filtration: Stop the reaction and rapidly filter the mixture through a glass fiber filter to separate bound from free [35S]GTPγS.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the antagonist by plotting the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the antagonist concentration.
GloSensor™ cAMP Assay
This is a live-cell, bioluminescence-based assay for monitoring intracellular cAMP levels in real-time. It is used to assess the functional consequences of GPR17 activation or inhibition.
Principle: The assay utilizes a genetically engineered form of firefly luciferase that contains a cAMP-binding domain. When cAMP binds to this biosensor, a conformational change occurs, leading to an increase in light output that is proportional to the cAMP concentration.
General Protocol:
-
Cell Preparation: Use cells co-expressing GPR17 and the GloSensor™ cAMP biosensor.
-
Equilibration: Pre-equilibrate the cells with the GloSensor™ cAMP Reagent.
-
Compound Addition: Add the test compound (agonist or antagonist) to the cells.
-
Stimulation: For antagonist testing, stimulate the cells with a known GPR17 agonist.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. A decrease in signal upon agonist stimulation indicates Gi/o coupling, and the ability of an antagonist to reverse this decrease is quantified.
-
Data Analysis: Calculate the EC50 for agonists or the IC50 for antagonists based on the dose-response curves.
PathHunter® β-Arrestin Recruitment Assay
This assay measures the interaction of β-arrestin with an activated GPCR, providing a method to study G protein-independent signaling pathways.
Principle: The assay is based on enzyme fragment complementation. The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
General Protocol:
-
Cell Plating: Plate PathHunter® cells stably co-expressing the GPR17-ProLink™ fusion protein and the β-arrestin-Enzyme Acceptor fusion protein.
-
Compound Addition: Add the test compound (agonist or antagonist) to the cells.
-
Incubation: Incubate the cells to allow for receptor activation and β-arrestin recruitment. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.
-
Detection: Add the detection reagents containing the substrate for the complemented enzyme.
-
Signal Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Determine the potency of agonists (EC50) or antagonists (IC50) from the resulting dose-response curves.
Conclusion
This compound is a highly potent modulator of GPR17. The validation of its specificity relies on a combination of binding and functional assays that assess its affinity for the receptor and its impact on downstream signaling pathways. While the available data strongly supports its high potency, a comprehensive understanding of its selectivity profile compared to other GPR17 antagonists requires further direct comparative studies against a broad panel of related receptors, particularly the P2Y and CysLT receptor families. The experimental protocols outlined in this guide provide a framework for conducting such validation studies, ensuring robust and reproducible data for the scientific and drug development community.
References
Reproducibility of ASN02563583 Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reported findings for ASN02563583, a modulator of the G protein-coupled receptor 17 (GPR17). Due to a lack of direct cross-laboratory reproducibility studies for this compound, this document focuses on the consistency of its effects within the broader context of GPR17 modulation by other known ligands. The information is intended to guide future research and highlight the need for standardized experimental protocols to ensure robust and reproducible results.
Executive Summary
This compound is a potent modulator of the GPR17 receptor, a key player in neurological processes, particularly in the differentiation of oligodendrocytes. While specific data on the cross-laboratory reproducibility of this compound is not publicly available, this guide synthesizes findings from studies on GPR17 modulation by various ligands to provide a framework for comparison. The primary mechanism of action for GPR17 agonists involves the inhibition of adenylyl cyclase through Gαi/o coupling, leading to decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is consistently reported to inhibit the maturation of oligodendrocyte precursor cells (OPCs).
Comparative Data on GPR17 Modulators
The following table summarizes the quantitative data for this compound and other relevant GPR17 modulators based on available literature. This comparison provides a snapshot of their reported potencies and activities.
| Compound | Target | Action | Assay | Reported Value (IC50/EC50) |
| This compound | GPR17 | Agonist | [³⁵S]GTPγS binding | 0.64 nM |
| MDL29,951 | GPR17 | Agonist | cAMP accumulation | ~1 µM |
| Compound 978 | GPR17 | Antagonist | β-arrestin recruitment | 6.6 µM |
| Compound 978 | GPR17 | Antagonist | Calcium mobilization | 2.3 µM |
| Compound 978 | GPR17 | Antagonist | cAMP accumulation | 6.1 µM |
| Compound 527 | GPR17 | Antagonist | β-arrestin recruitment | 33.3 µM |
| Compound 527 | GPR17 | Antagonist | Calcium mobilization | 13 µM |
| Compound 527 | GPR17 | Antagonist | cAMP accumulation | 13.2 µM |
| Montelukast | GPR17 / CysLT1R | Antagonist | Not specified | Not specified |
| Cangrelor | GPR17 / P2Y12R | Antagonist | Not specified | Not specified |
Key Experimental Protocols
To facilitate the reproducibility of findings related to GPR17 modulation, detailed methodologies for key experiments are crucial. Below are generalized protocols based on common practices in the field.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPR17 receptor.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound (e.g., this compound), and a GDP-containing assay buffer.
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the EC50 or IC50 values by fitting the data to a dose-response curve.
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effect of GPR17 activation through Gαi/o.
-
Cell Culture: Plate cells expressing GPR17 in a 96-well plate and culture overnight.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Treat the cells with varying concentrations of the GPR17 agonist in the presence of forskolin (an adenylyl cyclase activator).
-
Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: Calculate the IC50 values for the inhibition of forskolin-stimulated cAMP production.
Oligodendrocyte Differentiation Assay
This assay assesses the effect of GPR17 modulation on the maturation of oligodendrocyte precursor cells (OPCs).
-
OPC Culture: Isolate and culture primary OPCs or use an OPC cell line.
-
Differentiation Induction: Induce differentiation by withdrawing growth factors and adding differentiation-promoting factors (e.g., thyroid hormone).
-
Treatment: Treat the differentiating OPCs with the test compound (e.g., this compound) at various concentrations.
-
Immunocytochemistry: After a set period (e.g., 5-7 days), fix the cells and stain for markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP).
-
Quantification: Quantify the number of MBP-positive cells or the complexity of their processes using microscopy and image analysis software.
-
Data Analysis: Compare the extent of differentiation in treated versus untreated control wells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways associated with GPR17 activation and a typical experimental workflow for evaluating GPR17 modulators.
Caption: GPR17 signaling pathway activated by an agonist like this compound.
Caption: Experimental workflow for evaluating GPR17 modulators.
Conclusion and Future Directions
The available data on this compound indicate it is a potent GPR17 agonist. Based on the well-documented role of GPR17 in inhibiting oligodendrocyte differentiation through the Gαi/o-cAMP pathway, it is anticipated that this compound will consistently demonstrate this effect in various experimental settings. However, to establish true reproducibility, direct comparative studies across different laboratories using standardized protocols are essential.
Future research should focus on:
-
Head-to-head comparison studies: Directly comparing the effects of this compound with other known GPR17 modulators in the same experimental systems.
-
Cross-laboratory validation: Independent laboratories replicating key findings using shared, detailed protocols.
-
Exploration of other signaling pathways: Investigating the potential involvement of Gαq and β-arrestin pathways in the actions of this compound.
By addressing these points, the scientific community can build a more robust and reproducible understanding of the therapeutic potential of this compound and other GPR17 modulators.
ASN02563583: A Potent Tool for Unraveling the Complexities of GPR17
A Comparative Guide for Researchers in Neuroscience and Drug Discovery
The G protein-coupled receptor 17 (GPR17) has emerged as a critical regulator in the central nervous system, playing a pivotal role in oligodendrocyte differentiation and myelination.[1][2] Its involvement in various neurological conditions, including ischemic brain damage and demyelinating diseases, has made it a compelling target for therapeutic intervention.[3][4] ASN02563583 has been identified as a potent modulator of GPR17, offering researchers a valuable tool to dissect the receptor's function and validate its therapeutic potential. This guide provides a comprehensive comparison of this compound with other GPR17 modulators, supported by experimental data and detailed protocols to aid in the design and execution of robust research studies.
Unveiling GPR17: A Dual-Ligand Receptor with Complex Signaling
GPR17 is a unique receptor, phylogenetically positioned between the purinergic P2Y and cysteinyl leukotriene (CysLT) receptor families.[5] This dual nature is reflected in its reported activation by both uracil nucleotides (e.g., UDP-glucose) and CysLTs (e.g., LTD4). However, the identity of its endogenous ligands remains a subject of ongoing investigation.
The primary signaling pathway of GPR17 involves coupling to Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently impacts downstream effectors such as protein kinase A (PKA) and the cAMP response element-binding protein (CREB), ultimately influencing gene expression related to oligodendrocyte maturation. GPR17's role as a negative regulator of oligodendrocyte differentiation is a key aspect of its function; the receptor's expression must be downregulated for precursor cells to mature into myelinating oligodendrocytes.
This compound: A High-Affinity Modulator of GPR17
This compound has demonstrated significant potency in modulating GPR17 activity. In a [³⁵S]GTPγS binding assay, a functional assay that measures G protein activation, this compound exhibited an IC₅₀ value of 0.64 nM. This high affinity underscores its utility as a tool compound for in vitro and potentially in vivo studies.
Comparative Analysis of GPR17 Modulators
Several other compounds have been utilized to study GPR17, each with distinct characteristics. The following table summarizes the quantitative data for this compound and other commonly used GPR17 modulators.
| Compound | Type | Assay | Potency (IC₅₀/EC₅₀) | Reference |
| This compound | Modulator | [³⁵S]GTPγS binding | 0.64 nM (IC₅₀) | **** |
| Montelukast | Antagonist | Varies | Micromolar range (for GPR17) | |
| Cangrelor | Antagonist | Varies | Micromolar range (for GPR17) | |
| MDL29,951 | Agonist | Functional Assays | Varies | |
| Pranlukast | Antagonist | Varies | Micromolar range (for GPR17) |
Note: The potency of antagonists like Montelukast and Cangrelor on GPR17 is generally lower than their primary targets (CysLT1 and P2Y12 receptors, respectively).
Experimental Protocols for GPR17 Research
To facilitate the use of this compound in research, detailed methodologies for key experiments are provided below.
[³⁵S]GTPγS Binding Assay
This assay is a cornerstone for evaluating the functional activity of GPR17 modulators. It measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing GPR17 in a cold buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Reaction: In a microplate, combine the cell membranes, the test compound (e.g., this compound), GDP, and [³⁵S]GTPγS in the assay buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for G protein activation and [³⁵S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ or EC₅₀ value.
Oligodendrocyte Differentiation Assay
This assay assesses the ability of a compound to influence the maturation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes.
Protocol:
-
Cell Culture: Plate primary rat or mouse OPCs, or a suitable cell line (e.g., Oli-neu), on a substrate that supports differentiation (e.g., poly-L-lysine coated plates).
-
Compound Treatment: Once the cells are adherent, replace the growth medium with a differentiation medium containing the test compound (e.g., this compound) at various concentrations. Include appropriate positive and negative controls.
-
Differentiation: Culture the cells for 3-5 days to allow for differentiation to occur.
-
Immunocytochemistry: Fix the cells with paraformaldehyde and permeabilize them. Incubate with primary antibodies against markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP) or Proteolipid Protein (PLP). Subsequently, incubate with fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of mature, MBP-positive cells relative to the total number of cells (e.g., counterstained with DAPI) to determine the effect of the compound on oligodendrocyte differentiation.
Logical Framework for GPR17 Tool Compound Validation
The selection and validation of a tool compound like this compound for GPR17 research follows a logical progression to ensure its specificity and utility.
Conclusion
This compound represents a significant advancement for researchers investigating the role of GPR17 in health and disease. Its high potency and well-defined mechanism of action make it a superior tool for in-depth studies of GPR17 signaling and function. By utilizing the comparative data and detailed protocols provided in this guide, scientists can confidently employ this compound to validate GPR17 as a therapeutic target and to explore novel therapeutic strategies for a range of neurological disorders.
References
- 1. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2012059869A1 - Gpr17-modulating compounds, diagnostic and therapeutic uses thereof - Google Patents [patents.google.com]
- 4. GPR17 receptor modulators and their therapeutic implications: review of recent patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The orphan receptor GPR17 identified as a new dual uracil nucleotides/cysteinyl-leukotrienes receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of ASN02563583
Disclaimer: As a novel research compound, a specific Safety Data Sheet (SDS) with detailed disposal instructions for ASN02563583 is not publicly available. The following guidelines are based on established best practices for the disposal of chemical and pharmaceutical research materials. Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department and the compound-specific SDS provided by the supplier for definitive protocols and regulatory requirements. Treating unknown or novel compounds as potentially hazardous is a critical safety measure.[1]
The proper disposal of the GPR17 modulator, this compound, is a critical component of laboratory safety and environmental responsibility. Adherence to a structured disposal plan minimizes risks to personnel and ensures compliance with regulatory standards.
Quantitative Data for Disposal Planning
For any novel compound, a thorough understanding of its physical and chemical properties is essential for safe handling and disposal. This information should be clearly documented in the compound's SDS. In the absence of specific data for this compound, the following table outlines the necessary information to be obtained from the supplier's SDS.
| Property | Data | Significance for Disposal |
| Chemical Formula | C₂₅H₂₄N₄O₃S | Provides insight into the elemental composition, which can inform the selection of appropriate disposal methods (e.g., incineration). |
| Molecular Weight | 460.55 g/mol | Used in various calculations for waste management and concentration assessments. |
| Physical State | Solid | Determines the appropriate type of waste container and handling procedures. |
| Solubility | Soluble in DMSO | Informs the selection of solvents for decontamination and the potential for aqueous disposal if the compound is non-hazardous and highly water-soluble. |
| Hazard Class | Data not publicly available; consult supplier's SDS. | Dictates the required level of containment, labeling, and the specific disposal pathway (e.g., hazardous waste stream). |
| Storage Temperature | Data not publicly available; consult supplier's SDS. | Important for the safe temporary storage of waste containing the compound. |
| Decomposition Products | Data not publicly available; consult supplier's SDS. | Identifies any hazardous materials that may be generated during degradation or disposal processes. |
General Disposal Protocol for Research Compounds
The following step-by-step process provides a general framework for the safe disposal of a research compound such as this compound. This protocol should be adapted to comply with your institution's specific EHS guidelines and local regulations.
Step 1: Characterization and Segregation
-
Treat this compound as a potentially hazardous substance.[2]
-
Do not mix waste containing this compound with other chemical waste unless their compatibility is known and confirmed.[3] Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fire.
-
Segregate solid and liquid waste containing this compound into separate, designated, and clearly labeled waste containers.
Step 2: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE when handling waste containing this compound. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
-
Step 3: Waste Container Management
-
Use only approved hazardous waste containers provided by your institution's EHS department.
-
Ensure containers are in good condition, compatible with the chemical properties of the waste, and have a tight-fitting lid.
-
Keep waste containers securely closed except when adding waste.[4]
-
Label containers with "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.[1] Avoid using abbreviations or chemical formulas.
Step 4: Disposal Request and Collection
-
Once the waste container is full or the project is complete, submit a chemical waste collection request to your institution's EHS department.
-
Store the sealed and labeled waste container in a designated satellite accumulation area until it is collected by trained hazardous waste professionals.
-
Provide the EHS office with all available information about the compound, including the SDS if available.
Experimental Protocols
As this compound is a novel research compound, specific experimental protocols involving its use and subsequent disposal are not publicly available. Research involving such compounds would typically include experiments to determine their efficacy, toxicity, and metabolic pathways. The waste generated from these experiments must be handled according to the principles outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of a research chemical like this compound.
References
Essential Safety and Logistical Information for Handling Potent Small Molecule Inhibitors
Disclaimer: The following guidelines are provided for a representative potent small molecule inhibitor, Osimertinib, and are intended to serve as a comprehensive example for establishing safety protocols for new chemical entities like ASN02563583. It is imperative to consult the specific Safety Data Sheet (SDS) and any internal institutional guidelines for any new compound before handling.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure to potent chemical compounds. The following table summarizes the recommended PPE for handling Osimertinib, which can be adapted for similar small molecules.
| PPE Category | Item | Specifications | Purpose |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields | Protects eyes from splashes and airborne particles. |
| Body Protection | Lab Coat | Impervious material | Prevents contamination of personal clothing. |
| Respiratory Protection | Respirator | Full-face respirator may be required if exposure limits are exceeded or if aerosolization is possible.[1] | Protects against inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
Safe handling and storage are critical to prevent accidental exposure and maintain compound integrity.
Handling:
-
Always handle the compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Use personal protective equipment as specified in the table above.[2][3]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Store at the recommended temperature, typically -20°C for long-term stability.
-
Keep the container tightly sealed and properly labeled.
-
Protect from light.
Disposal Plan
Proper disposal of the compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Unused Compound: Do not discard in the trash or pour down the drain. Disposal should be in accordance with local, state, or national legislation, typically via an accredited disposal contractor for chemical waste.
-
Contaminated Materials: Items such as gloves, disposable lab coats, and bench paper should be collected in a designated, sealed waste container and disposed of as chemical waste.
-
Empty Containers: Empty containers will retain product residue and should be disposed of as chemical waste.
Visualizing Key Processes and Pathways
Experimental Workflow: Handling and Disposal of a Potent Small Molecule Inhibitor
The following diagram outlines the standard operating procedure for safely handling and disposing of a potent small molecule inhibitor in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
